(S)-Benzyl 2-amino-3-hydroxypropanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDNACBMUWTYIV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357545 | |
| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-72-3 | |
| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Benzyl 2-amino-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 2-amino-3-hydroxypropanoate, commonly known as L-Serine benzyl ester, is a protected derivative of the amino acid L-serine. In this compound, the carboxylic acid group of L-serine is esterified with a benzyl group. This protection strategy is pivotal in synthetic organic chemistry, particularly in the realm of peptide synthesis, as it prevents the carboxylic acid from participating in unwanted side reactions during the formation of peptide bonds. The compound is typically handled as its hydrochloride salt to enhance its stability and solubility in aqueous solutions.[1] Its application extends to the synthesis of complex molecules, including therapeutic agents such as HIV protease inhibitors.[1][2]
Physicochemical Properties
This compound is most commonly available and utilized as its hydrochloride salt. The physicochemical properties of this salt are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Molecular Weight | 195.21 g/mol | [3] |
| Molecular Formula (HCl salt) | C₁₀H₁₄ClNO₃ | |
| Molecular Weight (HCl salt) | 231.67 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point (HCl salt) | ~175°C (with decomposition) | [1] |
| Solubility (HCl salt) | Soluble in water | [1] |
| Optical Rotation (HCl salt) | [α]D = -11.9° to -12° (c=4 in water) | [1][6] |
Spectroscopic Data
| Spectrum | Data | Reference |
| ¹H NMR | Expected signals include: aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic methylene protons, and multiplets for the α- and β-protons of the serine backbone. | [7] |
| ¹³C NMR | Expected signals include: aromatic carbons, the benzylic carbon, the carbonyl carbon of the ester, and the α- and β-carbons of the serine backbone. | [7] |
| IR Spectroscopy | Conforms to structure. Expected characteristic peaks for the amine, hydroxyl, and ester carbonyl groups. | [6] |
| Mass Spectrometry | The monoisotopic mass is 231.0662210 g/mol for the hydrochloride salt. | [4] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common and straightforward method for the synthesis of this compound hydrochloride is the direct Fischer esterification of L-serine with benzyl alcohol, using hydrochloric acid as a catalyst.[1]
Materials:
-
L-Serine
-
Benzyl alcohol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
An appropriate solvent (e.g., toluene or benzene for azeotropic removal of water)
Procedure:
-
A suspension of L-serine in benzyl alcohol and the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux, typically at a temperature between 80-100°C.[1]
-
The reaction is monitored for the formation of water, which is collected in the Dean-Stark trap. The reaction is typically allowed to proceed for 12-24 hours.[1]
-
Upon completion, the reaction mixture is cooled, which may induce the precipitation of the hydrochloride salt.
-
The product can be isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl alcohol and other impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Applications in Drug Development
The primary application of this compound in drug development is as a protected amino acid building block in peptide synthesis.[1] The benzyl ester effectively protects the C-terminus of serine, allowing for the sequential addition of other amino acids to the N-terminus to build a desired peptide chain.
A notable application is in the synthesis of HIV protease inhibitors .[1][2] HIV protease is a critical enzyme in the life cycle of the virus, and its inhibition is a key strategy in antiretroviral therapy.[2][8] Many HIV protease inhibitors are peptidomimetic, meaning their structure mimics the natural peptide substrates of the enzyme. The synthesis of these complex molecules often involves the coupling of various amino acid derivatives, including protected forms of serine like this compound.
Diagrams
References
- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 2. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H13NO3 | CID 854069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride [smolecule.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. L-Serine benzyl ester hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of (S)-Benzyl 2-amino-3-hydroxypropanoate
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of (S)-Benzyl 2-amino-3-hydroxypropanoate. The information is intended for researchers, scientists, and professionals in drug development who are working with this and related molecules.
Chemical Identity and Properties
This compound, also known as L-Serine benzyl ester, is a protected derivative of the amino acid L-serine. The benzyl ester group serves to protect the carboxylic acid functionality, making it a valuable intermediate in peptide synthesis and the development of more complex molecules.
Table 1: General and Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source/Note |
| IUPAC Name | benzyl (2S)-2-amino-3-hydroxypropanoate | PubChem[1] |
| Synonyms | L-Serine benzyl ester, H-Ser-OBn | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO₃ | ChemSrc[2] |
| Molecular Weight | 195.21 g/mol | ChemSrc[2] |
| CAS Number | 119326-39-5 (for (2S)-isomer) | ChemSrc[2] |
| Physical Form | Solid, powder, or crystals | Sigma-Aldrich[3], CymitQuimica[4] |
| Melting Point | ~175°C (decomposes) | For the hydrochloride salt[5] |
| Boiling Point | Not available | |
| Solubility | Soluble in water | For the hydrochloride salt[5] |
| pKa | Not available | |
| Optical Rotation | [α]²⁰/D = -11.9 ± 0.4° (c=4 in water) | For the hydrochloride salt[6] |
Note: Some experimental data, such as melting point and solubility, are reported for the hydrochloride salt of the compound, which may differ from the free base form.
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis, purification, and analysis of this compound. These are based on established methods for the benzylation of amino acids.
Synthesis: Benzylation of L-Serine
A common method for the synthesis of this compound is the direct esterification of L-serine with benzyl alcohol in the presence of an acid catalyst.
Materials:
-
L-Serine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Benzene (or a suitable alternative azeotroping solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of L-serine and an excess of benzyl alcohol in benzene, add p-toluenesulfonic acid monohydrate at room temperature.
-
Heat the mixture to reflux and remove the water generated during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter any precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound as a white solid.
Purification
The primary method for the purification of this compound is recrystallization. For more rigorous purification, especially to remove closely related impurities, column chromatography on silica gel can be employed.
Column Chromatography Parameters (Representative):
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:1 v/v) can be effective for eluting the product. The exact ratio should be determined by TLC analysis.
Analytical Characterization
The structure and purity of this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected signals would include those for the benzyl group protons, the protons on the propanoate backbone, and the hydroxyl and amine protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A chiral HPLC method would be necessary to confirm the enantiomeric excess.
-
Column: A chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column) is required.
-
Mobile Phase: A mixture of a nonpolar solvent (like n-hexane) and a polar solvent (like isopropanol) is typically used.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
Biological Context and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been implicated in modulating important biological pathways. For instance, a derivative, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is used in the development of antagonists for the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[7] This interaction is crucial for T-cell mediated immune responses.
LFA-1/ICAM-1 Signaling Pathway in T-Cell Adhesion
The binding of LFA-1 on T-cells to ICAM-1 on antigen-presenting cells (APCs) or endothelial cells is a critical step in the immune response, leading to T-cell activation, proliferation, and cytokine release.[3][8]
Caption: LFA-1/ICAM-1 signaling pathway in T-cell adhesion.
Experimental Workflow for Synthesis and Analysis
The general workflow for the synthesis and characterization of this compound is outlined below.
References
- 1. This compound | C10H13NO3 | CID 854069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl (2S)-3-amino-2-hydroxypropanoate | CAS#:119326-39-5 | Chemsrc [m.chemsrc.com]
- 3. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 6. L-Serine benzyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
(S)-Benzyl 2-amino-3-hydroxypropanoate synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate
Introduction
This compound, commonly known as L-Serine benzyl ester, is a crucial chiral building block in organic synthesis. Its utility is particularly pronounced in the fields of peptide synthesis and the development of complex chiral molecules, including pharmaceuticals. The presence of a free hydroxyl group and a protected carboxylic acid allows for selective chemical transformations, making it a versatile intermediate for drug development professionals. This guide provides a comprehensive overview of the primary synthetic pathways for L-Serine benzyl ester, complete with detailed experimental protocols, quantitative data, and process diagrams.
Synthesis Pathways
The most prevalent and direct method for the synthesis of this compound is the Fischer-Speier esterification of L-serine with benzyl alcohol. This reaction is typically catalyzed by a strong acid, which facilitates the ester formation and also protonates the amino group, yielding the corresponding salt.
Direct Esterification with Acid Catalysis
The direct esterification of L-Serine with benzyl alcohol is an efficient method for producing the target compound. The reaction is generally carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or hydrochloric acid. The choice of solvent and the method of water removal are critical for driving the reaction to completion and maximizing the yield.
A common approach involves the azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like cyclohexane.[1] This method avoids the use of hazardous solvents such as benzene or carbon tetrachloride, which were historically used.[1][2] Toluene can also be used, but it may lead to racemization depending on the reaction conditions.[1]
Alternatively, hydrochloric acid can serve as both a catalyst and a source for the formation of the hydrochloride salt of the ester, which can facilitate purification by crystallization.[3] This reaction is often performed under reflux conditions.[3]
Below is a diagram illustrating the general workflow for the direct esterification of L-Serine.
Caption: General workflow for the synthesis of this compound via direct esterification.
Quantitative Data
The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. The following table summarizes quantitative data from various reported procedures.
| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| L-Serine | p-Toluenesulfonic acid | Cyclohexane | Reflux with Dean-Stark, 4h | Excellent | [1] |
| L-Serine | Hydrochloric acid | Benzyl Alcohol | Reflux, 80-100°C, 12-24h | Not specified | [3] |
| L-Tyrosine | p-Toluenesulfonic acid | Benzene | Azeotropic distillation, 3h | Not specified | [4] |
Experimental Protocols
Protocol 1: Direct Esterification using p-Toluenesulfonic Acid and Cyclohexane[1]
This protocol describes a greener approach to the synthesis of L-Serine benzyl ester p-toluenesulfonate salt, avoiding hazardous solvents.
Materials:
-
L-Serine (0.05 mol)
-
p-Toluenesulfonic acid (0.06 mol)
-
Benzyl alcohol (0.25 mol)
-
Cyclohexane (30 mL)
-
Ethyl acetate (80 mL)
Procedure:
-
A mixture of L-serine, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is refluxed for 4 hours using a Dean-Stark apparatus to azeotropically remove the water as it is formed.
-
The reaction mixture is then cooled to room temperature.
-
Ethyl acetate is added to the cooled mixture.
-
After stirring for 1 hour, the precipitate is collected by filtration.
-
The collected solid is dried to yield the L-Serine benzyl ester p-toluenesulfonate as a white solid.
Protocol 2: Synthesis of (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate (A related procedure)[4]
While this protocol is for the synthesis of L-Tyrosine benzyl ester, the methodology is directly applicable to L-Serine.
Materials:
-
L-Tyrosine (10 g, 55 mmol)
-
Benzyl alcohol (25 ml)
-
Benzene (120 ml)
-
p-Toluenesulfonic acid monohydrate (12.6 g, 66 mmol)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
To a solution of L-tyrosine and benzyl alcohol in benzene, p-toluenesulfonic acid monohydrate is added at room temperature.
-
The water generated in the reaction is separated by benzene azeotropic distillation for 3 hours.
-
The resulting white precipitate is filtered off.
-
The filtrate is washed with sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification by recrystallization from ethanol gives the final product as a white solid (12 g).
Synthesis Pathway Diagram
The chemical transformation from L-Serine to its benzyl ester can be visualized as follows:
References
- 1. air.unimi.it [air.unimi.it]
- 2. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Benzyl 2-amino-3-hydroxypropanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on (S)-Benzyl 2-amino-3-hydroxypropanoate, a key building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel therapeutics. This document outlines its molecular properties, detailed synthesis protocols, and analytical methodologies for its characterization.
Core Molecular Data
This compound, also known as L-Serine benzyl ester, is a derivative of the amino acid L-serine. Its chemical structure features a benzyl ester protecting the carboxylic acid group, which is advantageous in various synthetic applications.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | benzyl (2S)-2-amino-3-hydroxypropanoate |
| CAS Number | 1738-72-3 |
Synthesis Protocol: Esterification of L-Serine
A common and effective method for the preparation of this compound is the direct esterification of L-serine with benzyl alcohol. This reaction is typically acid-catalyzed.
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-serine in an excess of benzyl alcohol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to the mixture. The acid protonates the hydroxyl group of benzyl alcohol, increasing its electrophilicity.
-
Reflux: Heat the reaction mixture to reflux, typically between 80-100°C, for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Nucleophilic Attack: The carboxylate oxygen of L-serine performs a nucleophilic attack on the activated benzyl alcohol, leading to the formation of a tetrahedral intermediate.
-
Ester Formation: A molecule of water is eliminated from the intermediate, yielding the desired product, this compound.
-
Work-up and Purification: After the reaction is complete, cool the mixture. The excess benzyl alcohol can be removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]
Caption: Synthesis workflow for this compound.
Analytical Characterization
To ensure the purity and confirm the identity of the synthesized this compound, a combination of analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for structural elucidation.
-
¹H NMR: The spectrum will show characteristic peaks for the aromatic protons of the benzyl group (typically around δ 7.3 ppm), as well as signals for the protons on the propanoate backbone.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the serine backbone.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water.
-
Detection: UV detection is suitable due to the presence of the aromatic benzyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the spectrum will show a peak corresponding to the protonated molecule [M+H]⁺.
References
Spectroscopic Characterization of (S)-Benzyl 2-amino-3-hydroxypropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Benzyl 2-amino-3-hydroxypropanoate , a derivative of the amino acid serine, is a compound of interest in various fields, including peptide synthesis and drug development. A thorough understanding of its structural and physicochemical properties is paramount for its effective application. This technical guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for their acquisition. While specific experimental data for this exact molecule is not widely published, this guide presents predicted data based on the analysis of its functional groups and known spectroscopic principles.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established values for similar structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.2 | Singlet | 2H | Benzyl CH₂ |
| ~4.0 | Triplet | 1H | α-CH |
| ~3.8 | Doublet of doublets | 2H | β-CH₂ |
| ~2.5 | Broad singlet | 3H | NH₂ and OH |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | Carbonyl carbon (C=O) |
| ~136 | Aromatic quaternary carbon |
| ~128-129 | Aromatic CH carbons |
| ~67 | Benzyl CH₂ |
| ~63 | β-CH₂ |
| ~57 | α-CH |
Solvent: CDCl₃ or DMSO-d₆.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H and N-H stretching |
| 3030-3100 | Medium | Aromatic C-H stretching |
| 2850-2960 | Medium | Aliphatic C-H stretching |
| ~1740 | Strong | C=O (ester) stretching |
| ~1600, ~1495 | Medium-Weak | Aromatic C=C stretching |
| ~1210 | Strong | C-O (ester) stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 195.09 | [M]⁺ (Molecular Ion) |
| 108 | [C₇H₈O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | [C₆H₇]⁺ |
Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For improved data quality, higher concentrations are generally better.[2] The sample should be stable at the measurement temperature for at least a week.[2]
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR (Optional but Recommended) : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3]
-
Sample Preparation :
-
Thin Film (for oils) : If the compound is an oil, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
KBr Pellet (for solids) : If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.[3]
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[4]
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.[5]
-
Instrumentation : Employ a mass spectrometer with a suitable ionization source (e.g., ESI or EI).
-
Data Acquisition :
-
Full Scan Mode : Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS) : To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[5] This is particularly useful for confirming the structure of the molecule.[5]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bio.libretexts.org [bio.libretexts.org]
The Stereochemistry of Benzyl 2-amino-3-hydroxypropanoate: A Technical Guide for Researchers
Introduction
Benzyl 2-amino-3-hydroxypropanoate, a derivative of the amino acid serine, is a chiral molecule with two stereogenic centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The spatial arrangement of the amino and hydroxyl groups significantly influences the molecule's biological activity and its utility as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides an in-depth overview of the stereochemistry of Benzyl 2-amino-3-hydroxypropanoate, including potential synthetic strategies and characterization methods, based on available scientific information.
Stereoisomers of Benzyl 2-amino-3-hydroxypropanoate
The four stereoisomers of Benzyl 2-amino-3-hydroxypropanoate are classified into two pairs of enantiomers (mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images). Understanding the relationship between these isomers is crucial for their selective synthesis and biological evaluation.
Synthetic Strategies
While specific protocols for the synthesis of each stereoisomer of Benzyl 2-amino-3-hydroxypropanoate are not extensively detailed in the public domain, established methods for the asymmetric synthesis of β-hydroxy α-amino acids can be adapted.
Synthesis from Chiral Precursors
A common strategy involves the use of readily available chiral amino acids, such as L-Serine ((S)-2-amino-3-hydroxypropanoic acid) or D-Serine ((R)-2-amino-3-hydroxypropanoic acid).
Proposed Experimental Protocol (Hypothetical): Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate from L-Serine
-
Protection of the Amino Group: L-Serine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water to yield N-protected L-serine.
-
Esterification: The N-protected L-serine is then esterified using benzyl bromide in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF).
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc group or hydrogenolysis for Cbz group) to yield the desired this compound.
Asymmetric Synthesis
Diastereoselective and enantioselective methods offer more direct routes to specific stereoisomers.
-
Asymmetric Aldol Reaction: A glycine enolate equivalent, protected with a chiral auxiliary, can be reacted with benzaldehyde. The choice of chiral auxiliary and reaction conditions dictates the stereochemical outcome.
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable precursor, such as a β-keto-α-amino ester, using a chiral catalyst (e.g., a Ru-BINAP complex) can provide access to specific stereoisomers.
Separation of Stereoisomers
When a synthesis yields a mixture of stereoisomers, chromatographic or crystallization techniques are employed for their separation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase to separate enantiomers.
-
Diastereomeric Salt Formation: For the resolution of a racemic mixture, a chiral resolving agent is used to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer is then recovered from the separated salt.
Characterization and Data
| Compound | Specific Rotation [α]²⁰D |
| (R)-2-Benzyl-3-hydroxypropanoic acid | -10.4° (c=1, CHCl₃) |
| (S)-2-Benzyl-3-hydroxypropanoic acid | +12.5° (c=1, CHCl₃) |
Data for a related compound presented for illustrative purposes.
Biological Significance
While the specific biological activities of the individual stereoisomers of Benzyl 2-amino-3-hydroxypropanoate have not been extensively studied, the racemic hydrochloride salt has been reported to exhibit antibacterial and anti-inflammatory effects. It is well-established in drug development that different stereoisomers of a chiral molecule can have significantly different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis and biological evaluation of each isomer are of high importance.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are based on general synthetic methodologies and may require optimization. Researchers should consult relevant literature and adhere to all safety precautions when conducting chemical syntheses.
A Technical Guide to (S)-Benzyl 2-amino-3-hydroxypropanoate: A Key Intermediate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on (S)-Benzyl 2-amino-3-hydroxypropanoate, a crucial protected amino acid derivative utilized in peptide synthesis and as a building block in the development of novel therapeutics. This document outlines its chemical and physical properties, commercial availability, detailed synthesis protocols, and its primary application in Solid-Phase Peptide Synthesis (SPPS).
Compound Overview and Commercial Availability
This compound, also known as L-Serine benzyl ester, is the benzyl ester of the amino acid L-serine. The benzyl group serves as a protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide chain elongation. This compound is typically available commercially as the hydrochloride salt to improve its stability and handling characteristics.
Quantitative Data from Commercial Suppliers
The following table summarizes typical specifications for commercially available this compound hydrochloride. Data is aggregated from various suppliers and should be considered representative. For lot-specific data, please refer to the Certificate of Analysis from the respective supplier.
| Parameter | Representative Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 133153-66-9 |
| Molecular Formula | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 231.68 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% (by HPLC) |
| Storage Conditions | Room Temperature, store in a dry and well-ventilated place |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent use and deprotection in peptide synthesis.
Synthesis of this compound from L-Serine
This protocol is adapted from established methods for the esterification of amino acids. The direct esterification of L-serine with benzyl alcohol in the presence of an acid catalyst is a common and effective method.
Materials:
-
L-Serine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or Benzene)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-serine, a 2.5-fold molar excess of benzyl alcohol, and a 1.2-fold molar excess of p-toluenesulfonic acid monohydrate.
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux. Water generated during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature. A white precipitate may form.
-
Filter the mixture and wash the filtrate with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to remove the toluene and excess benzyl alcohol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a white solid.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is employed as a building block in SPPS. In this workflow, the benzyl ester protects the C-terminus of the serine residue. The following is a generalized protocol for the coupling step.
Materials:
-
This compound hydrochloride
-
N-α-Fmoc-protected amino acid (the preceding amino acid in the peptide sequence)
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Resin-bound peptide with a deprotected N-terminal amine
-
DMF (peptide synthesis grade)
Procedure:
-
In a reaction vessel, dissolve the N-α-Fmoc-protected amino acid, coupling agent, and base in DMF.
-
Add the this compound hydrochloride to the activated amino acid solution.
-
Add this coupling mixture to the resin-bound peptide.
-
Agitate the mixture at room temperature for the required coupling time (typically 1-2 hours).
-
After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Proceed with the deprotection of the Fmoc group to allow for the coupling of the next amino acid.
Cleavage of the Benzyl Ester Protecting Group
The benzyl ester is a relatively stable protecting group that is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups.
Method 1: Catalytic Hydrogenolysis This method is mild and efficient but is not compatible with peptides containing sulfur-containing amino acids (cysteine, methionine) or other reducible functional groups.
Materials:
-
Peptide with a C-terminal benzyl ester
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the protected peptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by HPLC or TLC. The reaction is usually complete within a few hours.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Method 2: Strong Acid Cleavage In the context of Boc-SPPS, the benzyl ester is cleaved simultaneously with other benzyl-based side-chain protecting groups and the peptide from the resin using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
Materials:
-
Resin-bound peptide with benzyl protecting groups
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, thioanisole, triisopropylsilane)
Procedure (TFA Cleavage):
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a cleavage cocktail of TFA and appropriate scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the synthesis of the title compound and its application in a standard peptide synthesis workflow.
References
An In-depth Technical Guide to the Safe Handling of (S)-Benzyl 2-amino-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (S)-Benzyl 2-amino-3-hydroxypropanoate, a key intermediate in pharmaceutical synthesis. The following sections detail its properties, potential hazards, and recommended procedures for its safe use in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C10H13NO3 | [1][2] |
| Molecular Weight | 195.21 g/mol | [2] |
| CAS Number | 1738-72-3 | [1] |
| Appearance | Powder or liquid | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3][4] |
Hazard Identification and Safety Precautions
Potential Hazards:
Based on data for similar compounds, this compound may cause:
Precautionary Statements:
The following precautionary statements, adapted from information for a related compound, should be followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Experimental Protocols
Detailed experimental protocols for the safe handling and use of this compound are provided below. These protocols are designed to minimize risk and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn.[6]
-
Respiratory Protection: If working with the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is necessary.[6][7]
Handling and Storage
-
Handling:
-
Storage:
First-Aid Measures
In case of exposure, the following first-aid procedures should be followed immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[6]
Accidental Release Measures
In the event of a spill, follow these steps to mitigate the hazard:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Ensure adequate ventilation.[8]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5][8]
-
Methods for Cleaning Up:
-
For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid creating dust.[9]
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a sealed container for disposal.[5]
-
Clean the affected area thoroughly with a suitable solvent and then with soap and water.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[6]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[6]
-
Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9]
Visualized Workflows
To aid in the understanding of the handling and safety protocols, the following diagrams illustrate key workflows.
Caption: A general workflow for handling laboratory chemicals safely.
References
- 1. This compound | C10H13NO3 | CID 854069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl (2S)-3-amino-2-hydroxypropanoate | CAS#:119326-39-5 | Chemsrc [m.chemsrc.com]
- 3. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate CAS 1194550-59-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. benzyl (2S)-3-amino-2-hydroxypropanoate hydrochloride | 133153-66-9 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 133099-79-3|(R)-Benzyl 2-amino-3-hydroxypropanoate| Ambeed [ambeed.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
The Advent and Evolution of Serine Benzyl Ester Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine, a non-essential amino acid, plays a pivotal role in a vast array of physiological processes, from protein synthesis and cellular proliferation to neurotransmission. The inherent reactivity of its hydroxyl and carboxyl functional groups, however, necessitates the use of protecting groups in many synthetic applications, particularly in the complex and sequential process of peptide synthesis. Among the most crucial and widely employed protecting groups for serine are benzyl ester derivatives. These compounds have become indispensable tools in the synthesis of therapeutic peptides, research-grade polypeptides, and other bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of serine benzyl ester derivatives, with a focus on their significance in drug development and biochemical research.
Historical Perspective: The Dawn of Protecting Group Chemistry
The concept of temporarily masking a functional group to direct the course of a chemical reaction dates back to the early 20th century. The field of peptide synthesis, in particular, owes its advancement to the development of effective protecting group strategies. A landmark moment in this field was the introduction of the benzyloxycarbonyl (Cbz or Z) group for the protection of amines by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This innovation laid the groundwork for modern peptide synthesis by enabling the controlled, stepwise addition of amino acids.
Following this, the use of benzyl groups for the protection of carboxylic acids via esterification became a logical and widely adopted extension of this strategy.[4][5] The benzyl ester provides robust protection under various reaction conditions and can be selectively removed under mild conditions, typically through catalytic hydrogenolysis, which does not affect many other protecting groups used in peptide synthesis.[5] This orthogonality is a cornerstone of modern synthetic peptide chemistry. While a singular "discovery" paper for serine benzyl ester is not readily identifiable, its use emerged as a natural progression in the application of benzyl protection in the synthesis of peptides containing serine residues.
Core Serine Benzyl Ester Derivatives
Two primary forms of serine benzyl ester derivatives are central to synthetic chemistry:
-
L-Serine Benzyl Ester (H-Ser-OBzl): In this derivative, the carboxyl group of serine is protected as a benzyl ester. It is commonly used in its hydrochloride salt form (L-Serine Benzyl Ester Hydrochloride) to improve its stability and handling.[6]
-
O-Benzyl-L-serine (H-Ser(Bzl)-OH): Here, the hydroxyl group of the serine side chain is protected as a benzyl ether.[7] This prevents unwanted side reactions of the hydroxyl group during peptide coupling.
The strategic use of these derivatives, often in combination with amino-protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), allows for the precise and efficient synthesis of complex peptides.[8]
Synthesis of Serine Benzyl Ester Derivatives: Experimental Protocols
The synthesis of serine benzyl ester derivatives can be achieved through several methods. The choice of method often depends on the desired derivative (carboxyl or hydroxyl protection) and the scale of the synthesis.
Protocol 1: Direct Esterification for L-Serine Benzyl Ester Hydrochloride
This method involves the direct reaction of L-serine with benzyl alcohol in the presence of an acid catalyst.[6]
Reaction:
L-Serine + Benzyl Alcohol --(HCl, Reflux)--> L-Serine Benzyl Ester Hydrochloride
Experimental Procedure:
-
A mixture of L-serine, an excess of benzyl alcohol, and a catalytic amount of hydrochloric acid is prepared.
-
The mixture is heated to reflux at a temperature of 80–100°C for 12–24 hours.[6]
-
During the reaction, the hydrochloric acid protonates the hydroxyl group of benzyl alcohol, enhancing its electrophilicity.
-
The carboxylate oxygen of L-serine performs a nucleophilic attack on the activated benzyl alcohol, forming a tetrahedral intermediate.
-
Water is eliminated, yielding the L-serine benzyl ester.
-
Upon cooling, the excess hydrochloric acid facilitates the precipitation of the product as the hydrochloride salt.[6]
-
The crystalline product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl alcohol, and dried under vacuum.
Protocol 2: Synthesis of O-Benzyl-L-serine via N-Protection
This protocol involves the protection of the amino group of serine, followed by the benzylation of the hydroxyl group, and subsequent deprotection of the amino group.[9]
Workflow:
Caption: Synthesis workflow for O-Benzyl-L-serine.
Experimental Procedure:
-
N-Protection: To a stirred solution of L-serine in a mixture of 1M NaOH and 1,4-dioxane at 0°C, di-tert-butyl dicarbonate (Boc anhydride) is slowly added. The mixture is warmed to room temperature and stirred for 24 hours. After an aqueous workup and extraction with ethyl acetate, N-(tert-butoxycarbonyl)-L-serine is obtained.[9]
-
O-Benzylation: The N-protected serine is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride is added at 0°C under an inert atmosphere, followed by the dropwise addition of benzyl bromide. The reaction is stirred at room temperature for 5 hours. After workup and extraction, N-(tert-butoxycarbonyl)-O-benzyl-L-serine is isolated.[9]
-
N-Deprotection: The N-Boc-O-benzyl-L-serine is dissolved in a mixture of dichloromethane (CH2Cl2) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting O-benzyl-L-serine is purified.[9]
Quantitative Data on Synthesis and Properties
The efficiency of synthesis and the physicochemical properties of the resulting derivatives are critical for their application.
| Derivative | Synthesis Method | Key Reagents | Reported Yield | Melting Point (°C) | Optical Rotation ([α]D) | Reference |
| L-Serine Benzyl Ester Hydrochloride | Direct Esterification | Benzyl alcohol, HCl | 70-85% | ~175 (decomposes) | -12° (c=4 in water) | [6] |
| L-Serine Benzyl Ester Hydrochloride | Acyl Chloride-Mediated | Thionyl chloride, Benzyl alcohol | 85-90% | Not specified | Not specified | [6] |
| N-(tert-butoxycarbonyl)-L-serine | N-protection of L-serine | Boc anhydride, NaOH | 94% | Oily product | Not specified | [9] |
| N-(tert-butoxycarbonyl)-O-benzyl-L-serine | O-benzylation of N-Boc-L-serine | NaH, Benzyl bromide | 63% | Oily product | Not specified | [9] |
| O-Benzyl-L-serine | N-deprotection of N-Boc-O-benzyl-L-serine | TFA | 97% | White solid | Not specified | [9] |
| L- or D-Amino Acid Benzyl Esters | Azeotropic Esterification (safer solvent) | Benzyl alcohol, p-toluenesulfonic acid, cyclohexane | 82-100% (for various amino acids) | Varies | Varies | [10] |
Applications in Drug Development and Research
Serine benzyl ester derivatives are foundational in the development of a wide range of therapeutics and research tools.
-
Peptide Synthesis: This is the most prominent application. O-Benzyl-L-serine is crucial for incorporating serine into peptides using both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, preventing side-chain modifications.[7][8] L-Serine benzyl ester protects the C-terminus during solution-phase synthesis and the initial anchoring to some solid supports.
-
Neuroscience Research: D-serine, an isomer of L-serine, is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[11] D-Serine benzyl ester hydrochloride is used as a tool to study neurotransmitter systems and is explored for its potential in developing treatments for neurological disorders like schizophrenia and Alzheimer's disease by modulating NMDA receptor activity.[12]
-
Enzyme Inhibition: Serine benzyl ester derivatives have been used to synthesize inhibitors of various enzymes. For instance, chromone-L-serine adducts derived from benzyl esters show competitive inhibition of HIV-1 protease.[6]
Signaling Pathways: The Role of D-Serine at the NMDA Receptor
While serine benzyl ester derivatives are primarily synthetic intermediates, their relevance to drug development in neuroscience is often linked to the biological roles of serine itself, particularly D-serine. The following diagram illustrates the signaling pathway of D-serine at a glutamatergic synapse. D-serine benzyl ester derivatives are used in research to modulate this pathway.
Caption: D-Serine signaling at the glutamatergic synapse.
Conclusion
Serine benzyl ester derivatives, born from the pioneering work on protecting group chemistry, have become indispensable tools in modern organic synthesis and medicinal chemistry. Their primary role in facilitating the controlled synthesis of peptides has had a profound impact on drug discovery and development, enabling the creation of complex therapeutic peptides. Furthermore, their use as research tools in neuroscience, particularly in the study of the NMDA receptor signaling pathway, highlights their broader utility. The continued refinement of synthetic methodologies for these derivatives, focusing on efficiency, safety, and scalability, will undoubtedly continue to fuel advancements in both academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of the history, synthesis, and application of these vital chemical entities, underscoring their enduring importance to the scientific community.
References
- 1. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. rsc.org [rsc.org]
- 10. air.unimi.it [air.unimi.it]
- 11. Roles of serine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Solubility of (S)-Benzyl 2-amino-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of (S)-Benzyl 2-amino-3-hydroxypropanoate, a protected derivative of the amino acid L-serine. Due to its application in peptide synthesis and as a pharmaceutical intermediate, understanding its solubility in common solvents is crucial for its effective use in various research and development settings.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For amino acid derivatives like this compound, solubility is influenced by several factors including the polarity of the solvent, pH, temperature, and the presence of other solutes. The molecule possesses both a polar amino-hydroxypropyl group and a less polar benzyl ester group, which dictates its solubility behavior in different media.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information for the closely related hydrochloride salt, L-Serine benzyl ester hydrochloride, indicates that it is readily soluble in water.[1][2] It is also noted to be soluble in polar organic solvents such as methanol and dichloromethane.[1] Generally, amino acids and their simple esters exhibit solubility in water and other polar solvents.[3] The free base form, this compound, is expected to have lower water solubility compared to its hydrochloride salt due to the absence of the ionic chloride group which enhances interaction with polar water molecules.
Quantitative Solubility Data
A comprehensive search of scientific databases did not yield specific quantitative solubility values (e.g., in g/100mL) for this compound in a range of common solvents. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |
| Water | H₂O | 10.2 | 25 | Data not available |
| Methanol | CH₃OH | 5.1 | 25 | Data not available |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available |
| Acetone | C₃H₆O | 4.3 | 25 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available |
Researchers are encouraged to determine these values empirically using the standardized protocols outlined in the following section.
Experimental Protocol for Solubility Determination
A reliable and commonly used method for determining the solubility of a compound is the crystal equilibrium solubility method. This method involves creating a saturated solution of the compound and then quantifying its concentration.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Processing:
-
After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.
-
Withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the standard solutions and the diluted sample solutions using HPLC.
-
Develop a suitable HPLC method, including the mobile phase composition, flow rate, and detector wavelength, to achieve good separation and detection of this compound.
-
Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Diagrams and Visualizations
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound using the crystal equilibrium method.
References
An In-depth Technical Guide to L-Serine Benzyl Ester
This guide provides a comprehensive overview of L-Serine benzyl ester, a crucial derivative of the amino acid L-serine. It is intended for researchers, scientists, and professionals in drug development and biochemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, particularly in peptide synthesis.
Chemical Identity and Structure
L-Serine benzyl ester is a protected form of L-serine where the carboxylic acid group is esterified with a benzyl group. This protection is essential in peptide synthesis to prevent unwanted side reactions. The compound is often used in its hydrochloride salt form to improve stability and solubility.
The standard IUPAC name for the hydrochloride salt is benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride [1].
-
CAS Number: 60022-62-0 (for the hydrochloride salt)[1][2][3][4]
-
Molecular Formula: C₁₀H₁₃NO₃ · HCl[4]
-
Molecular Weight: 231.68 g/mol (for the hydrochloride salt)[1][4]
Physicochemical Properties
The physicochemical properties of L-Serine benzyl ester hydrochloride are summarized in the table below, providing key data for its application in experimental settings.
| Property | Value | Source |
| Appearance | White to off-white powder | [2][5] |
| Melting Point | ~175°C (with decomposition) | [1] |
| Solubility | Readily soluble in water | [1] |
| Optical Rotation | [α]D = -12° (c=4 in water) | [1] |
| Purity | ≥99% (TLC), >98.0% (HPLC) | [3][4] |
| Storage Temperature | 0 - 8°C | [2][5] |
Experimental Protocols: Synthesis of L-Serine Benzyl Ester
The synthesis of L-Serine benzyl ester is a fundamental procedure for its use as a building block in further chemical reactions. A common method involves the direct esterification of L-serine with benzyl alcohol.
Objective: To synthesize L-Serine benzyl ester via direct esterification.
Materials:
-
L-Serine
-
Benzyl alcohol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine L-serine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in cyclohexane[6][7].
-
Azeotropic Removal of Water: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically with cyclohexane, driving the reaction to completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is cooled. The crude product is often precipitated as its p-toluenesulfonate or hydrochloride salt.
-
Purification: The precipitated salt is filtered and washed with a suitable solvent, such as ethyl acetate, to remove unreacted benzyl alcohol and other impurities[6]. The final product can be further purified by recrystallization.
-
Characterization: The structure and purity of the synthesized L-Serine benzyl ester hydrochloride can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)[1].
Applications in Peptide Synthesis
L-Serine benzyl ester is a valuable intermediate in the synthesis of peptides and other bioactive molecules[2]. The benzyl ester group protects the carboxylic acid of serine, allowing for the selective formation of peptide bonds at the amino group.
Below is a diagram illustrating the general workflow of using a protected amino acid like L-Serine benzyl ester in solid-phase peptide synthesis (SPPS).
References
- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Serine Benzyl Ester Hydrochloride 60022-62-0 | 東京化成工業株式会社 [tcichemicals.com]
- 4. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: (S)-Benzyl 2-amino-3-hydroxypropanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 2-amino-3-hydroxypropanoate, commonly utilized in its N-α-protected form, N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) , is a critical building block in solid-phase peptide synthesis (SPPS). It enables the incorporation of serine residues into a growing peptide chain while preventing unwanted side reactions at the hydroxyl group of the side chain. Its primary application is within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy , a robust and classical method for synthesizing complex peptides.[1][2]
The benzyl ether serves as a semi-permanent protecting group for the serine side-chain hydroxyl function. This group is stable under the moderately acidic conditions used for the repeated removal of the temporary N-α-Boc group but can be efficiently cleaved during the final, strongly acidic cleavage step that liberates the peptide from the solid support.[1][2] This application note provides a detailed overview of its use, relevant quantitative data, and comprehensive protocols for its application in peptide synthesis.
Core Principles: The Boc/Bzl Protection Strategy
The Boc/Bzl strategy is a cornerstone of SPPS. It is considered a "quasi-orthogonal" system because both the temporary N-α-Boc group and the permanent side-chain benzyl-based groups are removed by acidolysis, but at different acid strengths.[3]
-
Temporary N-α-Protection (Boc group): Removed at each cycle of amino acid addition using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2]
-
Permanent Side-Chain Protection (Benzyl group): Stable to repeated TFA treatments and is removed only at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[4][5]
This differential acid lability is fundamental to the successful stepwise assembly of the peptide chain.
Quantitative Data: Coupling Efficiencies in Boc-Benzyl SPPS
The efficiency of each coupling step is paramount for the overall yield and purity of the final peptide. A comprehensive study of over 500 peptides synthesized using the Boc-benzyl strategy monitored coupling efficiency via the ninhydrin reaction.[6][7] Couplings were deemed "incomplete" at ≤99% completion and "highly incomplete" at ≤98% completion.
The study concluded that no single coupling could be predicted to be 100% complete, highlighting the need for monitoring and potential double-coupling steps, especially for difficult sequences.[6] The efficiency was found to decrease as the length of the peptide chain increased. While data specific to Boc-Ser(Bzl)-OH was not isolated, the study identified the most challenging amino acid couplings, which notably do not typically include serine.
| Coupling Challenge Category | Amino Acid Residues |
| Most Difficult Carboxyl-Reacting Residues | Histidine, Threonine, Arginine, Valine, Isoleucine, Glutamine |
| Most Difficult Amine-Reacting Residues | Glutamine, Leucine, Alanine, Arginine, Isoleucine |
| Table 1: Summary of amino acid residues identified as being most frequently involved in incomplete couplings during Boc-benzyl solid-phase peptide synthesis. Data sourced from Young et al. (1990).[6][7] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-Ser(Bzl)-OH
This protocol outlines a single manual cycle for the incorporation of Boc-Ser(Bzl)-OH onto a growing peptide chain anchored to a Merrifield resin.
Methodology:
-
Resin Preparation: Start with the N-α-Boc-protected peptidyl-resin in a reaction vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the peptidyl-resin TFA salt extensively to remove residual acid. A typical wash cycle is: DCM (3x), Isopropanol (2x), DCM (3x).
-
Neutralization:
-
To deprotonate the newly formed N-terminal ammonium salt, add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF).
-
Agitate for 2 minutes and drain. Repeat once.
-
-
Washing: Wash the resin with DCM (3x) to remove excess base.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Ser(Bzl)-OH (3 equivalents relative to resin substitution) with N,N'-Dicyclohexylcarbodiimide (DCC, 3 eq.) and 1-Hydroxybenzotriazole (HOBt, 3 eq.) in DMF or DCM/DMF for 15-20 minutes at 0°C.
-
Filter the precipitated dicyclohexylurea (DCU) byproduct.
-
Add the activated Boc-Ser(Bzl)-OH solution to the neutralized peptidyl-resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and soluble byproducts.
-
Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.[8]
Protocol 2: Final Cleavage and Benzyl Group Deprotection
This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups, including the benzyl ether on serine, are removed simultaneously using anhydrous Hydrogen Fluoride (HF).
WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus made of HF-resistant materials (e.g., Teflon/Kel-F). Appropriate personal protective equipment (PPE) is mandatory.
Methodology:
-
Preparation:
-
Ensure the fully assembled peptidyl-resin is completely dry.
-
Place the dry resin (e.g., 1 gram) into the HF-resistant reaction vessel of the cleavage apparatus, including a Teflon-coated stir bar.
-
-
Addition of Scavengers:
-
Add a "scavenger" cocktail to the vessel to trap the reactive carbocations (e.g., benzyl carbocations) generated during cleavage, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Tyr, Met).
-
A common scavenger for benzyl groups is anisole or p-cresol (typically 1.0 mL per gram of resin).
-
Seal the apparatus and cool the reaction vessel to between -5 °C and 0 °C using an ice/salt bath.
-
-
HF Cleavage:
-
HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a vacuum. This must be done slowly to prevent bumping. The HF is typically passed through a basic trap (e.g., soda lime) before venting.
-
-
Peptide Work-up:
-
Once all HF is removed, carefully open the apparatus in the fume hood.
-
Wash the resin/crude peptide mixture with cold anhydrous diethyl ether to precipitate the peptide and remove the organic scavengers.
-
Filter the peptide (which is now a solid) and wash several more times with cold ether.
-
Extract the crude peptide from the resin using an appropriate aqueous solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous solution to obtain the crude peptide powder, which can then be purified by HPLC.
-
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols: (S)-Benzyl 2-amino-3-hydroxypropanoate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-Benzyl 2-amino-3-hydroxypropanoate, also known as L-serine benzyl ester, is a versatile chiral building block derived from the naturally occurring amino acid L-serine. The presence of three distinct functional groups—a primary amine, a primary alcohol, and a benzyl-protected carboxylic acid—within a stereochemically defined framework makes it a valuable precursor for the asymmetric synthesis of a wide range of biologically active molecules, including pharmaceuticals and chiral ligands.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including precursors for β-lactam antibiotics and oxazolidinone antibacterials. Furthermore, it details its derivative's role in the synthesis of the active pharmaceutical ingredient Lifitegrast, an LFA-1/ICAM-1 antagonist.
Synthesis of this compound
The direct esterification of L-serine with benzyl alcohol provides a straightforward and efficient method for the preparation of the title compound. The use of cyclohexane as a solvent allows for the azeotropic removal of water, driving the reaction to completion while minimizing racemization.
Experimental Protocol: Synthesis of this compound p-toluenesulfonate salt
Materials:
-
L-Serine
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-serine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).
-
Heat the mixture to reflux and continue for 4 hours, collecting the water that azeotropes out in the Dean-Stark trap.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Add ethyl acetate (80 mL) to the cooled mixture and stir for 1 hour to precipitate the product.
-
Collect the white solid by filtration and dry under vacuum to yield this compound p-toluenesulfonate salt.
Quantitative Data:
| Product | Starting Material | Yield | Enantiomeric Purity |
| This compound p-toluenesulfonate salt | L-Serine | High | Enantiomerically pure |
Yields are typically high, although specific quantitative data from the direct literature source for this exact substrate under these specific conditions is not provided. The method is reported to provide enantiomerically pure products.
Application in the Synthesis of β-Lactam Precursors
The chiral backbone of this compound is an ideal starting point for the stereoselective synthesis of β-lactams, a critical class of antibiotics. The amino and hydroxyl groups can be further manipulated to construct the four-membered azetidinone ring. A common strategy involves the intramolecular cyclization of a β-amino acid precursor derived from the starting material. The Mitsunobu reaction is a powerful tool for achieving this transformation.
Experimental Workflow: β-Lactam Precursor Synthesis
Caption: Synthetic workflow for a β-lactam precursor.
Experimental Protocol: Synthesis of a cis-β-Lactam via Mitsunobu Cyclization
This protocol is adapted from methodologies for serine-containing dipeptides.
Materials:
-
N-Dibenzyl-(S)-serine benzyl ester (prepared from the title compound)
-
Amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine)
-
Dichloromethane (DCM)
-
Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
Procedure:
Step 1: Dipeptide Formation
-
Dissolve N-Dibenzyl-(S)-serine benzyl ester (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in DCM.
-
Add HOBt (1.2 eq) and NMM (2.2 eq) and cool the mixture to 0 °C.
-
Add EDC (1.2 eq) and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the dipeptide precursor.
Step 2: Mitsunobu Cyclization
-
Dissolve the dipeptide precursor (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.
-
Purify the crude product by column chromatography to yield the cis-β-lactam.
Quantitative Data for Related Systems:
| Product | Starting Material | Yield | Diastereomeric Ratio (cis:trans) |
| cis-β-Lactam | Serine-containing dipeptide | High | Predominantly cis |
Specific yields and diastereomeric ratios are highly substrate-dependent. The use of the dibenzyl protecting group has been shown to favor the formation of the desired β-lactam over the competing elimination to a dehydrodipeptide, with yields up to 99% in optimized systems.[1]
Application in the Synthesis of Chiral Oxazolidinones
Chiral oxazolidinones are important antibacterial agents (e.g., Linezolid) and valuable chiral auxiliaries in asymmetric synthesis. This compound can be readily converted to the corresponding amino alcohol, which can then be cyclized to form the oxazolidinone ring.
Experimental Workflow: Oxazolidinone Synthesis
References
Application Notes and Protocols for Benzyl Group Deprotection in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the removal of benzyl-type protecting groups, a critical step in peptide synthesis. The benzyl group is widely used to protect the side chains of amino acids such as tyrosine, serine, threonine, aspartic acid, glutamic acid, and cysteine, as well as the N-terminus (as benzyloxycarbonyl, Z or Cbz) and the C-terminus (as a benzyl ester). The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final peptide.
This document outlines the most common methods for benzyl group deprotection: catalytic hydrogenation, acidolysis, and dissolving metal reduction. Each method's principles, applications, and potential side reactions are discussed, followed by detailed experimental protocols.
I. Overview of Benzyl Deprotection Methods
The choice of deprotection strategy depends on the overall protecting group scheme used in the peptide synthesis (e.g., Boc/Bzl vs. Fmoc/tBu), the amino acid composition of the peptide, and the stability of the peptide bonds.[1][2]
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation is a mild and efficient method for removing benzyl-based protecting groups.[3] The reaction involves the cleavage of C-O, C-N, or C-S bonds by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3]
Catalytic Transfer Hydrogenation (CTH) offers a convenient alternative that avoids the need for high-pressure hydrogen gas.[4] Instead, a hydrogen donor molecule, such as formic acid, ammonium formate, cyclohexene, or 1,4-cyclohexadiene, is used to generate hydrogen in situ.[5][6][7][8] CTH is often faster and can be more selective.[4] For instance, using formic acid as the hydrogen donor with 10% Pd/C is effective for removing N-benzyloxycarbonyl (Z), benzyl esters, and O-benzyl ethers.[6][9]
Advantages:
-
Mild reaction conditions, minimizing side reactions.
-
High efficiency and clean conversion.
-
Orthogonal to acid-labile groups like Boc and t-butyl ethers.[8]
Limitations:
-
The catalyst can be poisoned by sulfur-containing residues (cysteine and methionine).
-
May not be suitable for peptides containing other reducible functional groups.
Acidolysis
Strong acids are employed to cleave benzyl protecting groups, typically in the final deprotection step of Boc/Bzl solid-phase peptide synthesis (SPPS).[1][10]
-
Hydrogen Fluoride (HF): Anhydrous liquid HF is a very strong acid capable of removing most benzyl-type protecting groups and cleaving the peptide from the resin simultaneously.[10][11] To prevent side reactions from the generated benzyl carbocations, scavengers like anisole, p-cresol, or dimethyl sulfide are essential.[12]
-
Trifluoroacetic Acid (TFA): While TFA is used for the routine cleavage of the N-terminal Boc group, it is generally not strong enough to remove most benzyl side-chain protecting groups under standard conditions.[1] However, stronger acid systems involving TFA, such as trifluoromethanesulfonic acid (TFMSA) in TFA, can be used for benzyl deprotection.[13][14] The cleavage of the benzyl group from 3-nitrotyrosine residues with about 80% TFA has been shown to be surprisingly rapid.[15]
-
Hydrogen Bromide (HBr) in Acetic Acid or TFA: HBr can also be used for acidolytic deprotection. Using HBr in a mixture of phenol and p-cresol can reduce the acid-catalyzed O to C migration of the benzyl group in tyrosine.[16]
Advantages:
-
Effective for simultaneous deprotection and resin cleavage in Boc-SPPS.[10]
-
Strong conditions ensure complete removal of most protecting groups.
Limitations:
-
Harsh conditions can lead to side reactions such as alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocationic intermediates.[12]
-
Requires specialized, corrosion-resistant equipment (especially for HF).[11]
-
Safety hazards associated with strong acids like HF.[11]
Sodium in Liquid Ammonia (Dissolving Metal Reduction)
This method is a powerful technique for removing benzyl-type protecting groups, particularly for S-benzyl groups on cysteine, which can be resistant to other methods.[17][18] The reaction involves the generation of solvated electrons that reductively cleave the protecting groups.
Advantages:
-
Effective for removing stubborn protecting groups like S-benzyl on cysteine.[17]
-
Useful for peptides containing sulfur.
Limitations:
-
Harsh conditions can lead to side reactions, including cleavage of peptide bonds, reduction of carboxamide groups, and transpeptidation if an excess of sodium is used.[18][19]
-
Requires careful handling of liquid ammonia and sodium metal.
II. Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the different deprotection methods.
Table 1: Catalytic Hydrogenation & Transfer Hydrogenation
| Protecting Group | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Cbz, O-Bzl (ester) | 10% Pd/C | H₂ (balloon) | MeOH | RT | Varies | High | [3] |
| N-Cbz, O-Bzl (ester) | 10% Pd/C | Cyclohexene | EtOH | Reflux | 2-10 h | >90 | [5] |
| N-Cbz, O-Bzl (ether) | 10% Pd/C | Formic Acid | MeOH | RT | Minutes | >89 | [6] |
| N-Bzl | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 6-60 min | High | [20] |
| N-Cbz, O-Bzl (ether) | Pd Black | Cyclohexene | EtOH | Reflux | 15-60 min | High | [5] |
Table 2: Acidolysis
| Protecting Group | Reagent | Scavengers | Temp. (°C) | Time | Notes | Reference |
| Bzl (general) | Anhydrous HF | Anisole, p-cresol, DMS | 0 to 5 | 30-60 min | Standard for Boc-SPPS final cleavage.[17] | [11][17] |
| Bzl on Tyr, Asp | HBr in TFA | p-cresol | RT | Varies | Reduces O to C migration in Tyr.[16] | [16] |
| Bzl on 3-Nitrotyrosine | ~80% TFA | - | 20 | Seconds | Exceptionally fast cleavage.[15] | [15] |
| Bzl (general) | TFMSA/TFA/DMS | Thioanisole | RT | Varies | SN2 mechanism, milder than HF.[10] | [10][13] |
Table 3: Sodium in Liquid Ammonia
| Protecting Group | Reagent | Conditions | Notes | Reference |
| S-Bzl, S-p-methylbenzyl, S-p-methoxybenzyl | Sodium in liquid ammonia | Anhydrous, until pale blue color persists for 15-30s | Powerful method for sulfur-containing peptides.[17] Excess sodium can cause side reactions.[18] | [17][18] |
III. Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
This protocol is adapted for the deprotection of benzyl and benzyloxycarbonyl groups.[6]
Materials:
-
Protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Formic Acid (HCOOH)
-
Celite
-
Nitrogen or Argon source
Procedure:
-
Dissolve the protected peptide in methanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Under an inert atmosphere (N₂ or Ar), add formic acid (2-5 equivalents per protecting group).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. Reaction is often complete within minutes to a few hours.[6]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 2: Acidolysis using Hydrogen Fluoride (HF)
This is a general procedure for the final cleavage and deprotection in Boc/Bzl SPPS. WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus (e.g., Kel-F or Teflon) within a certified fume hood. [11]
Materials:
-
Peptide-resin (dried)
-
Scavenger mixture (e.g., 90% HF, 5% p-cresol, 5% dimethyl sulfide)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
-
Appropriate solvent for dissolving the final peptide (e.g., aqueous acetic acid)
Procedure:
-
Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.[17]
-
Add the appropriate scavenger mixture.[17]
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel. A typical ratio is 10 mL of HF per 0.2 mmol of peptide-resin.[17]
-
Stir the reaction mixture at a temperature between 0°C and 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the reaction time may be extended up to 2 hours.[12][17]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with a small amount of TFA and filter.
-
Precipitate the crude peptide by adding the filtrate to a large volume (8-10 times) of cold diethyl ether.[17]
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the crude peptide with cold ether to remove scavengers.
-
Dry the peptide under vacuum.
Protocol 3: Deprotection using Sodium in Liquid Ammonia
This protocol is particularly useful for S-benzyl deprotection. WARNING: This procedure involves reactive sodium metal and cryogenic liquid ammonia. It must be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Ammonium chloride (for quenching)
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a stopper in a dry ice/acetone bath.
-
Condense anhydrous ammonia into the flask.
-
Dissolve the protected peptide in the liquid ammonia (e.g., 1 mg peptide/mL ammonia).[17]
-
Under anhydrous conditions, add small pieces of sodium metal to the stirred solution until a pale blue color persists for 15 to 30 seconds.[17] Avoid maintaining the blue color for extended periods to prevent side reactions.[18]
-
Quench the reaction by adding a small amount of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of nitrogen.
-
Dissolve the residue in an appropriate buffer or solvent for purification.
IV. Visualizations
Caption: General workflow for benzyl group deprotection in peptide chemistry.
Caption: Mechanism of Catalytic Transfer Hydrogenation (CTH).
Caption: Decision tree for selecting a benzyl deprotection method.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formation of by-products during sodium–liquid ammonia reduction in peptide chemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols: (S)-Benzyl 2-amino-3-hydroxypropanoate in Solid-Phase vs. Solution-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of L-serine, is a crucial building block in the synthesis of peptides and other complex molecules. Its strategic importance lies in the temporary protection of the carboxylic acid group, allowing for selective reactions at the amino and hydroxyl functionalities. The choice between solid-phase and solution-phase synthesis for its preparation or incorporation into larger molecules is a critical decision in process development, impacting yield, purity, scalability, and cost. These application notes provide a detailed comparison of the two methodologies, complete with experimental protocols and a summary of quantitative data.
Comparison of Synthesis Methods
Solid-phase peptide synthesis (SPPS) and solution-phase synthesis represent two distinct strategies for the preparation and utilization of this compound. SPPS involves anchoring the growing peptide chain to an insoluble resin, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration. In contrast, solution-phase synthesis involves all reactions occurring in a homogeneous liquid medium, often requiring purification after each step.
The solid-phase approach offers advantages in terms of speed and automation, making it well-suited for the rapid synthesis of numerous peptides for screening purposes.[1][2] However, for large-scale production, solution-phase synthesis can be more cost-effective and scalable.
Table 1: Quantitative Comparison of Solid-Phase vs. Solution-Phase Synthesis of a Short Peptide Incorporating this compound
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| Overall Yield | Typically 50-70% (for a short peptide) | Typically 60-80% (for a single esterification step) |
| Purity (crude) | Variable, often requires significant purification | Generally higher after each step's purification |
| Final Purity (after purification) | >95% achievable | >98% achievable |
| Reaction Time (per cycle/step) | 1-4 hours per amino acid addition | 4-24 hours per reaction step |
| Purification Method | Resin washing during synthesis; final cleavage and HPLC purification | Extraction, crystallization, or column chromatography after each step |
| Scalability | Excellent for mg to gram scale | Preferred for kilogram scale production |
| Automation Potential | High | Low |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound via Fischer Esterification
This protocol describes the direct esterification of L-serine with benzyl alcohol.
Materials:
-
L-serine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-serine (1 equivalent), benzyl alcohol (excess, e.g., 5 equivalents), and p-toluenesulfonic acid monohydrate (1.2 equivalents).
-
Add cyclohexane to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the cyclohexane and excess benzyl alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white solid. A yield of 85% with an enantiomeric excess of 99.0% has been reported for the tosylate salt of serine benzyl ester prepared in cyclohexane.[3]
Protocol 2: Solid-Phase Synthesis of a Dipeptide Incorporating this compound (as Fmoc-Ser(tBu)-OH)
This protocol outlines the steps for coupling Fmoc-Ser(tBu)-OH, a protected form of the target amino acid derivative, to an amino acid-loaded resin, followed by cleavage to release the dipeptide.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-Ser(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
1. Resin Swelling and Fmoc Deprotection: a. Place the Fmoc-Gly-Wang resin in a reaction vessel and swell in DMF for 30 minutes. b. Drain the DMF and add 20% piperidine in DMF to the resin. c. Agitate the mixture for 20 minutes to remove the Fmoc protecting group. d. Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
2. Coupling of Fmoc-Ser(tBu)-OH: a. In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours. e. Monitor the coupling reaction using a ninhydrin test. A negative test indicates complete coupling. f. Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Cleavage and Deprotection: a. Wash the dipeptide-resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. g. Purify the dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Logical Workflow for Synthesis Method Selection
The following diagram illustrates the decision-making process for choosing between solid-phase and solution-phase synthesis for a project involving this compound.
Caption: Decision tree for selecting between solid-phase and solution-phase synthesis.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the cyclical nature of solid-phase peptide synthesis.
Caption: General workflow for a single cycle of solid-phase peptide synthesis.
Signaling Pathway: Serine Metabolism and mTOR Signaling
This compound serves as a protected precursor to serine. Serine metabolism is intricately linked to the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
Caption: The role of serine metabolism in activating mTORC1 signaling for cell growth.
Signaling Pathway: Serine as a Precursor in Phospholipid and Neurotransmitter Synthesis
Serine is a vital precursor for the synthesis of important signaling molecules such as phospholipids (e.g., phosphatidylserine) and neurotransmitters (e.g., glycine and D-serine).[4][5]
Caption: Serine as a key precursor in the synthesis of phospholipids and neurotransmitters.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. air.unimi.it [air.unimi.it]
- 4. L-serine synthesis in the central nervous system: a review on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical HPLC of (S)-Benzyl 2-amino-3-hydroxypropanoate
Introduction
(S)-Benzyl 2-amino-3-hydroxypropanoate, also known as L-Serine benzyl ester, is a crucial chiral intermediate in the synthesis of peptides and other pharmaceuticals. Its chemical purity and enantiomeric excess are critical quality attributes that directly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing these parameters. This document provides detailed protocols for two distinct HPLC methods: a reversed-phase HPLC (RP-HPLC) method for determining the chemical purity (assay) and a chiral HPLC method for quantifying the enantiomeric purity of this compound.
Method 1: Chemical Purity Determination by Reversed-Phase HPLC
This method is designed for the quantitative determination of this compound and the detection of any process-related impurities. A standard C18 column is utilized for this achiral separation.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)
-
This compound reference standard
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Standard Solution.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the Sample Solution.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storage.
Data Presentation
Table 1: System Suitability Parameters for RP-HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| RSD of Retention Time (n=5) | ≤ 1.0% | 0.3% |
| RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Table 2: Quantitative Data for Purity Assay
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Standard | 8.5 | 1250000 | 99.8 |
| Sample 1 | 8.5 | 1245000 | 99.5 |
Note: Purity is calculated by area normalization, assuming all impurities have a similar response factor.
Experimental Workflow Diagram
Method 2: Enantiomeric Purity Determination by Chiral HPLC
This method is designed to separate and quantify the (S)- and (R)-enantiomers of Benzyl 2-amino-3-hydroxypropanoate. The separation is achieved on a chiral stationary phase (CSP) based on immobilized amylose.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade n-hexane and 2-propanol
-
This compound reference standard
-
Racemic Benzyl 2-amino-3-hydroxypropanoate (for method development/validation)
2. Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak® IA, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Sample and Standard Preparation
-
Resolution Solution: Prepare a solution of racemic Benzyl 2-amino-3-hydroxypropanoate in the mobile phase (approx. 0.5 mg/mL) to confirm the separation of the two enantiomers.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound sample and prepare as described for the Standard Solution.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Resolution Solution to confirm the elution order and resolution of the enantiomers.
-
Inject a blank (mobile phase).
-
Inject the Standard Solution to determine the retention time of the (S)-enantiomer.
-
Inject the Sample Solution to determine the enantiomeric purity.
-
After analysis, flush the column with 2-propanol before storage.
Data Presentation
Table 3: System Suitability Parameters for Chiral HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
| Resolution between Enantiomers | ≥ 1.5 | 2.5 |
| Tailing Factor for (S)-enantiomer | ≤ 2.0 | 1.3 |
| RSD of Retention Time (n=5) | ≤ 1.0% | 0.4% |
Table 4: Quantitative Data for Enantiomeric Purity
| Peak ID | Retention Time (min) | Peak Area | Area (%) |
| (R)-enantiomer | 10.2 | 5,000 | 0.5 |
| (S)-enantiomer | 12.5 | 995,000 | 99.5 |
Note: Enantiomeric purity is expressed as the percentage of the peak area of the desired enantiomer relative to the total peak area of both enantiomers.
Experimental Workflow Diagram
Discussion
The provided protocols offer robust and reliable methods for the quality control of this compound. The RP-HPLC method is suitable for routine purity testing in a quality control laboratory. The use of a simple acidic mobile phase ensures good peak shape and compatibility with mass spectrometry if further impurity identification is required.
The chiral HPLC method provides excellent separation of the enantiomers, which is critical for ensuring the stereochemical integrity of the final product. The Chiralpak® IA column is a versatile and widely used stationary phase for the separation of a broad range of chiral compounds, including amino acid derivatives.[1] The isocratic mobile phase is simple to prepare and provides consistent results.
For both methods, it is recommended to perform a full method validation according to ICH guidelines to ensure the methods are suitable for their intended purpose. This would include an assessment of specificity, linearity, range, accuracy, precision, and robustness.
References
Application Notes and Protocols for Fragment Condensation Using (S)-Benzyl 2-amino-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (S)-Benzyl 2-amino-3-hydroxypropanoate (H-Ser-OBzl) in the solution-phase fragment condensation approach for peptide synthesis. This method is particularly valuable for the synthesis of complex peptides, allowing for the coupling of pre-synthesized peptide fragments, which can improve overall yield and purity by allowing for purification at intermediate stages.[1]
This compound serves as a versatile building block, providing the C-terminal benzyl ester-protected serine residue. The benzyl ester offers stability during coupling reactions and can be selectively removed under various conditions, including hydrogenolysis.[2]
Core Concepts in Fragment Condensation
Fragment condensation involves the coupling of two fully protected or partially protected peptide fragments in solution.[1] This strategy is often employed in liquid-phase peptide synthesis (LPPS) and can be advantageous over solid-phase peptide synthesis (SPPS) for large-scale production and for sequences prone to aggregation.[1][3] The key steps involve the activation of the C-terminal carboxyl group of one peptide fragment and its subsequent reaction with the N-terminal amino group of another.
A typical workflow for a fragment condensation reaction is illustrated below:
References
Application Notes & Protocols: N-Terminal Protection of Serine Benzyl Ester
Introduction
In the realm of peptide synthesis and drug development, the strategic protection of functional groups is paramount to achieving desired products with high purity and yield. Amino acids, the building blocks of peptides and proteins, possess at least two reactive functional groups: a primary amine (N-terminus) and a carboxylic acid (C-terminus). Serine, with its additional hydroxyl side chain, presents a further level of complexity. When the C-terminus is protected, for instance as a benzyl ester, selective protection of the N-terminal amine is a critical subsequent step to prevent self-polymerization and to direct reactivity during peptide coupling.[1][2]
This document provides detailed application notes and experimental protocols for the N-terminal protection of serine benzyl ester using three of the most common amine protecting groups in organic synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The selection of a protecting group is dictated by the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.[3][4]
General Reaction Scheme & Workflow
The fundamental reaction involves the acylation of the N-terminal amine of serine benzyl ester with a suitable protecting group reagent. This is typically performed in the presence of a base to neutralize the acidic byproduct generated during the reaction.
Caption: General workflow for the N-terminal protection of serine benzyl ester.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions but readily cleaved by strong acids like trifluoroacetic acid (TFA).[5] This orthogonality allows for its use in conjunction with base-labile or hydrogenolysis-labile protecting groups. The most common reagent for its introduction is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[5][6]
Boc Protection: Data Summary
| Reagent | Base | Solvent System | Temperature | Time | Typical Yield |
| (Boc)₂O | NaOH (1N aq.) | Dioxane / Water | 5°C to RT | 4 hours | ~86%[7] |
| (Boc)₂O | NaHCO₃ | Dioxane / Water | Room Temp. | 12-16 hours | >90% |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to RT | 2-4 hours | >90% |
Experimental Protocol: Boc Protection
This protocol is adapted from a standard procedure for the Boc-protection of amino acids.[7]
-
Preparation : In a round-bottom flask, dissolve L-serine benzyl ester (1.0 eq) in a 2:1 mixture of dioxane and water.
-
Basification : Add 1N sodium hydroxide solution (approx. 2.0 eq) and cool the solution to 5°C in an ice bath with magnetic stirring.
-
Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a small amount of dioxane via an addition funnel.
-
Reaction : Stir the two-phase mixture vigorously at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Workup :
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M sulfuric acid solution.
-
Extract the product into ethyl acetate (3 x volume).
-
-
Isolation :
-
Combine the organic layers and wash with brine (2 x volume).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-L-serine benzyl ester, typically as an oil or a white solid.
-
Caption: Step-by-step workflow for the Boc protection of Serine Benzyl Ester.
Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group, introduced by Max Bergmann in 1932, is another widely used amine protecting group.[4] It is stable to the mildly acidic and basic conditions used for Boc and Fmoc manipulations, respectively. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂ with Pd/C), making it orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[5][8]
Cbz Protection: Data Summary
| Reagent | Base | Solvent System | Temperature | Time | Typical Yield |
| Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ / Na₂CO₃ | Dioxane / Water | 0°C to RT | 2-4 hours | >90%[4] |
| Benzyl Chloroformate (Cbz-Cl) | MgO | Ethyl Acetate / Water | 0°C | 3 hours | ~85% |
| N-(Benzyloxycarbonyloxy)succinimide | NaHCO₃ | Acetonitrile / Water | Room Temp. | 12-18 hours | >90% |
Experimental Protocol: Cbz Protection
This protocol uses the classical Schotten-Baumann conditions for Cbz protection.[4][9]
-
Preparation : Dissolve L-serine benzyl ester (1.0 eq) in a suitable solvent mixture such as 2:1 dioxane/water in a three-necked flask equipped with a stirrer and two addition funnels.
-
Basification : Cool the solution to 0°C in an ice-salt bath. Using separate addition funnels, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and a base solution (e.g., 4N NaOH) simultaneously while stirring vigorously. Maintain the pH of the reaction between 8 and 10.
-
Reaction : After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Workup :
-
Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with cold 1N HCl. A precipitate or oil should form.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
-
Isolation :
-
Combine the organic layers and wash with water and then brine.
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the Cbz-L-serine benzyl ester.
-
Caption: Step-by-step workflow for the Cbz protection of Serine Benzyl Ester.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its clever deprotection mechanism. It is stable to acidic conditions but is rapidly cleaved by a secondary amine base, typically piperidine in DMF.[3][5] This mild, non-acidic deprotection condition preserves acid-labile side-chain protecting groups (like t-butyl) and linkers to the resin.
Fmoc Protection: Data Summary
| Reagent | Base | Solvent System | Temperature | Time | Typical Yield |
| Fmoc-OSu | NaHCO₃ | THF / Water | Room Temp. | 16 hours | >90%[9] |
| Fmoc-Cl | NaHCO₃ | Dioxane / Water | 0°C to RT | 4-6 hours | >90%[9] |
| Fmoc-OSu | DIPEA | DMF | Room Temp. | 2-4 hours | >95% |
Experimental Protocol: Fmoc Protection
This protocol is adapted from the standard procedure for protecting amino acids with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[9]
-
Preparation : Dissolve L-serine benzyl ester (1.0 eq) in a 2:1 mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Reagent Addition : Add Fmoc-OSu (1.05 eq) to the solution.
-
Reaction : Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC.
-
Workup :
-
Dilute the reaction with water and adjust the pH to ~9 with additional saturated NaHCO₃ if necessary.
-
Extract the mixture with diethyl ether (3 x volume) to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 1-2 by the careful addition of 1M HCl.
-
Extract the product into ethyl acetate (3 x volume).
-
-
Isolation :
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the desired Fmoc-L-serine benzyl ester, which can be further purified by crystallization or chromatography if needed.
-
Caption: Step-by-step workflow for the Fmoc protection of Serine Benzyl Ester.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Asymmetric Synthesis Incorporating (S)-Benzyl 2-amino-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of L-serine, is a versatile chiral building block derived from the chiral pool. Its inherent stereochemistry at the α-carbon, coupled with its three distinct functional groups—a primary amine, a primary alcohol, and a carboxylic acid (as a benzyl ester)—makes it a valuable precursor for the asymmetric synthesis of a wide range of complex chiral molecules, including unnatural amino acids, amino alcohols, and heterocyclic compounds. The benzyl ester provides temporary protection of the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions.
This document provides detailed application notes and protocols for the incorporation of this compound into asymmetric synthesis workflows. The primary strategy highlighted involves its conversion to a key chiral intermediate, an N-protected (S)-serinal derivative, which can undergo highly diastereoselective carbon-carbon bond-forming reactions.
Key Applications
This compound serves as a foundational starting material for the stereocontrolled synthesis of various complex targets. A prominent application is in the synthesis of vicinal amino alcohols and substituted amino acids, which are crucial components of many pharmaceutical agents.
One illustrative and powerful application is its use in the synthesis of complex natural products, such as (-)-α-kainic acid, a potent neuroexcitatory agent. While literature often details this synthesis starting from the corresponding methyl ester of D-serine, the chemical principles and reaction sequences are directly translatable to the (S)-benzyl ester of L-serine for the synthesis of the enantiomeric product or related diastereomers. This process showcases a common and effective strategy: protection of the amine and alcohol functionalities, conversion of the ester to an aldehyde, and subsequent diastereoselective elaboration of the side chain.
Experimental Protocols
The following protocols describe a typical workflow for the utilization of this compound in asymmetric synthesis, adapted from established procedures for serine derivatives. This sequence involves protection of the functional groups to form a stable intermediate, followed by conversion to a chiral aldehyde and a subsequent diastereoselective reaction.
Protocol 1: Synthesis of N-Boc, O-TBDMS-(S)-benzyl serinate
This protocol details the protection of the amino and hydroxyl groups of this compound, which is a crucial first step to prevent unwanted side reactions in subsequent transformations.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Protection: Dissolve this compound (1.0 equiv) in DCM. Add Et₃N (1.2 equiv) and cool the solution to 0 °C. Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
O-Protection: Dissolve the crude N-Boc-(S)-benzyl serinate in DMF. Add imidazole (2.5 equiv) followed by TBDMSCl (1.2 equiv). Stir the mixture at room temperature for 3 hours.
-
Final Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the fully protected serine derivative.
Protocol 2: Reduction to N-Boc, O-TBDMS-(S)-serinal (Garner's Aldehyde Analogue)
This protocol describes the selective reduction of the benzyl ester to the corresponding aldehyde, a key intermediate for subsequent stereoselective additions.
Materials:
-
N-Boc, O-TBDMS-(S)-benzyl serinate
-
Diisobutylaluminium hydride (DIBAL-H) solution in toluene (typically 1.0 M)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
Reaction Setup: Dissolve the protected serine derivative (1.0 equiv) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: Slowly add DIBAL-H solution (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 3 hours.
-
Quenching: Quench the reaction by the slow addition of methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until the two layers become clear. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting chiral aldehyde is often used immediately in the next step without further purification due to its potential instability.
Protocol 3: Diastereoselective Wittig Reaction
This protocol exemplifies a diastereoselective carbon-carbon bond-forming reaction using the chiral aldehyde generated in Protocol 2. This specific example is a key step in the synthesis of a precursor to (-)-α-kainic acid from the corresponding D-serine derivative.
Materials:
-
N-Boc, O-TBDMS-(S)-serinal
-
(Benzoylmethylene)triphenylphosphorane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the crude aldehyde from the previous step in anhydrous THF.
-
Wittig Reaction: Add (benzoylmethylene)triphenylphosphorane (1.2 equiv) to the solution. Stir the reaction at room temperature until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to afford the diastereomerically enriched product.
Quantitative Data
The following table summarizes representative yields for the key transformations in the synthesis of a kainic acid precursor, starting from a serine derivative. These values are based on literature reports for the D-serine methyl ester and are expected to be comparable for the (S)-benzyl ester under optimized conditions.
| Step | Starting Material | Product | Reagents | Yield (%) | Diastereomeric Ratio (dr) |
| 1. N- and O-Protection | D-Serine methyl ester | N-Ts, O-TBDMS-D-serine methyl ester | TsCl, Et₃N; TBDMSCl, Imidazole | ~85 | N/A |
| 2. Reduction to Aldehyde | N-Ts, O-TBDMS-D-serine methyl ester | N-Ts, O-TBDMS-D-serinal | DIBAL-H | ~90 | N/A |
| 3. Diastereoselective Wittig Reaction and Epoxidation | N-Ts, O-TBDMS-D-serinal | Epoxide intermediate | PhCOCH=PPh₃; Me₃SOI, NaH | ~75 | >95:5 |
| 4. SmI₂-mediated Cyclization | Alkyne-substituted epoxide | Pyrrolidine intermediate | SmI₂ | ~80 | >95:5 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the conversion of this compound to a diastereomerically enriched product via a chiral aldehyde intermediate.
Caption: Synthetic workflow from this compound.
Chelation-Controlled Addition to Chiral Aldehyde
The high diastereoselectivity observed in reactions with N-protected α-amino aldehydes can be explained by the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the least hindered face. In the case of aldehydes derived from serine, chelation control can also play a significant role, where a Lewis acid coordinates to both the aldehyde oxygen and the oxygen of the side chain, creating a rigid cyclic intermediate that directs the incoming nucleophile.
Caption: Chelation-controlled nucleophilic addition to a chiral aldehyde.
Application Notes and Protocols: Experimental Procedures for the Esterification of N-Protected Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of N-protected serine is a fundamental chemical transformation in peptide synthesis and the development of serine-based pharmaceuticals. The selection of an appropriate N-protecting group and esterification method is critical to ensure high yields, minimize side reactions such as racemization and O-acylation, and guarantee compatibility with subsequent synthetic steps. These application notes provide detailed protocols for various common methods for the esterification of N-protected serine, including protocols utilizing Boc, Cbz, and Fmoc protecting groups. Quantitative data is summarized for easy comparison of different methodologies, and potential side reactions are discussed.
Data Presentation: Comparison of Esterification Methods
The following table summarizes quantitative data for different methods of N-protected serine esterification, providing a comparative overview of their efficiency under various conditions.
| N-Protecting Group | Ester Type | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | Methyl | K₂CO₃, MeI in DMF | 1.5 hours | 86 | [1] |
| Boc | Methyl | Diazomethane in ether | 30 minutes | 91 (over 2 steps) | [1] |
| Cbz | Ethyl | Thionyl chloride in ethanol | 16 hours | Not specified | [2] |
| Cbz | tert-Butyl | Alcalase, t-BuOH, molecular sieves | Not specified | 72 | [3] |
| Fmoc | Methyl | SOCl₂ in MeOH | Overnight | Not specified | [4] |
| Fmoc | Methyl | MeI, DIPEA in DCM | 5 days | Not specified | [4] |
Experimental Protocols
Protocol 1: Methyl Esterification of N-Boc-L-Serine using Methyl Iodide
This protocol describes the methylation of N-Boc-L-serine using methyl iodide and potassium carbonate.
Materials:
-
N-Boc-L-serine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (MeI)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-L-serine (e.g., 32.4 g, 0.16 mol) in DMF (150 mL) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cool the solution in an ice-water bath and add solid potassium carbonate (24.3 g, 0.176 mol).[1]
-
Stir the suspension for 10 minutes in the ice-water bath.
-
Add methyl iodide (20.0 mL, 0.32 mol) to the suspension and continue stirring at 0°C for 30 minutes, during which the mixture may solidify.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional hour or until TLC analysis indicates complete formation of the methyl ester.[1]
-
Filter the reaction mixture by suction.
-
Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[1]
-
Separate the organic layer and wash it with brine (2 x 300 mL).[1]
-
Dry the organic phase with magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester.[1] An 86% yield of a pale amber oil can be expected.[1]
Protocol 2: Ethyl Esterification of N-Cbz-L-Serine using Thionyl Chloride
This protocol details the ethyl esterification of N-Cbz-L-serine via the use of thionyl chloride.
Materials:
-
N-Cbz-L-serine methyl ester (as a precursor)
-
Absolute ethyl alcohol
-
Thionyl chloride (SOCl₂)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexane/ethyl acetate mixture
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, cool a solution of absolute ethyl alcohol (20 ml) to 0°C using an ice bath.[2]
-
Slowly add thionyl chloride (5.25 mL) dropwise to the cold ethanol.[2]
-
Add diisopropylethylamine (3.45 ml).[2]
-
Add N-CBZ-L-serine methyl ester (4.8 g) as a solid to the reaction mixture.[2]
-
Continue stirring at room temperature for 16 hours.[2]
-
Remove the ethanol and excess thionyl chloride by rotary evaporation.[2]
-
Dissolve the residue in ethyl acetate (200 ml).[2]
-
Wash the organic phase sequentially with 1N hydrochloric acid (50 ml), saturated sodium bicarbonate solution (50 ml), and brine (20 ml).[2]
-
Dry the organic layer over magnesium sulfate.[2]
-
Concentrate the solution by rotary evaporation to obtain the crude product as an oil.[2]
-
Purify the oil by silica gel chromatography using a hexane/ethyl acetate (3:1) eluent to obtain pure N-CBZ-L-serine ethyl ester.[2]
Protocol 3: Enzymatic tert-Butyl Esterification of N-Cbz-L-Serine
This protocol describes a mild, enzyme-catalyzed approach for the synthesis of the tert-butyl ester of N-Cbz-L-serine.
Materials:
-
N-Cbz-L-serine
-
tert-Butyl alcohol (t-BuOH)
-
Alcalase (industrial protease)
-
Molecular sieves (to remove water)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Reaction vessel with temperature control
-
Shaker or stirrer
Procedure:
-
To a solution of N-Cbz-L-serine in an appropriate organic solvent, add tert-butyl alcohol.
-
Add Alcalase and molecular sieves to the reaction mixture. The continuous removal of water drives the equilibrium towards ester formation.
-
The reaction is performed under mild conditions, the specifics of which (temperature, reaction time) may require optimization depending on the scale and desired conversion.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, filter off the enzyme and molecular sieves.
-
The solvent is then removed under reduced pressure to yield the crude product.
-
Purification can be achieved by chromatography if necessary. A purified yield of 72% has been reported for this enzymatic esterification.[3]
Potential Side Reactions
The esterification of N-protected serine can be accompanied by side reactions that may reduce the yield and purity of the desired product. Key side reactions to consider include:
-
O-acylation: The hydroxyl group in the side chain of serine can be acylated, especially when using highly reactive coupling agents. This side reaction is more pronounced in the presence of histidine residues in peptide synthesis. The use of additives like 2,4-dinitrophenol can help prevent O-acylation.[5]
-
Racemization: The chiral center of serine can be susceptible to racemization, particularly under harsh reaction conditions (e.g., high temperatures or strongly basic/acidic environments). The choice of coupling reagents and reaction conditions is crucial to minimize this side reaction. For instance, in solid-phase synthesis, using reagents like 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazolide (MSNT) has been shown to reduce racemization compared to other common coupling agents.
-
Diketopiperazine Formation: This side reaction is more common during the synthesis of dipeptides, especially when proline is one of the residues.[6]
-
Lactone Formation: In the presence of a carbodiimide-activated carboxyl group, the hydroxyl group of serine can undergo intramolecular acylation to form a lactone.[7]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the chemical and enzymatic esterification of N-protected serine.
Caption: General chemical esterification workflow.
Caption: General enzymatic esterification workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Notes and Protocols for the Enzymatic Resolution of Benzyl 2-amino-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-hydroxy-α-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antiviral and anticancer agents. The stereochemistry of these molecules is paramount to their biological activity and efficacy. Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for obtaining enantiomerically pure forms of these valuable compounds. This document provides detailed application notes and protocols for the enzymatic resolution of racemic benzyl 2-amino-3-hydroxypropanoate, a key intermediate for various bioactive molecules.
The enzymatic resolution is based on the stereoselective hydrolysis of the ester functionality, catalyzed by lipases. Typically, these enzymes preferentially hydrolyze one enantiomer (e.g., the L-enantiomer) of the racemic ester, leaving the other enantiomer (e.g., the D-enantiomer) unreacted. This process allows for the separation of the two enantiomers, yielding both the hydrolyzed amino acid and the unreacted ester in high enantiomeric purity.
Significance in Drug Development
The enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles.[1] Therefore, the use of single-enantiomer drugs is highly desirable to improve therapeutic efficacy and reduce adverse effects. The resolved products of benzyl 2-amino-3-hydroxypropanoate are valuable precursors for the synthesis of complex chiral molecules with significant therapeutic potential. For instance, chiral 2-amino-3-hydroxypropanoic acid derivatives are key components in the side chain of the potent anticancer drug Paclitaxel (Taxol) and its analogs. Furthermore, derivatives of 2-amino-3-hydroxypropanoic acid have been investigated as agonists for the glycine site of NMDA receptors, suggesting their potential in the development of novel therapeutics for neurological disorders.
Experimental Protocols
Materials
-
Racemic benzyl 2-amino-3-hydroxypropanoate
-
Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Pseudomonas cepacia (PSL)
-
Organic solvents (e.g., Diisopropyl ether, tert-Butyl methyl ether)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Sodium bicarbonate (for work-up)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reagents for HPLC analysis (e.g., hexane, isopropanol)
General Protocol for Enzymatic Resolution
-
Reaction Setup:
-
Dissolve racemic benzyl 2-amino-3-hydroxypropanoate (1 equivalent) in an appropriate organic solvent (e.g., diisopropyl ether) to a concentration of 10-50 mg/mL in a sealed reaction vessel.
-
Add a controlled amount of water (e.g., 0.5-1.0 equivalents) or a buffer solution (e.g., 10% v/v of a 0.1 M phosphate buffer, pH 7.0).
-
Add the immobilized lipase (e.g., CAL-B or PSL, typically 20-50% by weight of the substrate).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with constant agitation (e.g., shaking or stirring at 150-200 rpm).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the unreacted ester and the hydrolyzed acid.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
To separate the unreacted ester and the product acid, extract the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
The unreacted ester will remain in the organic phase. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.
-
Acidify the aqueous phase to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts containing the acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amino acid.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the unreacted ester and the product acid by chiral HPLC analysis.
-
Chiral HPLC Analysis Protocol
-
Column: A chiral stationary phase column suitable for the separation of amino acid derivatives (e.g., a polysaccharide-based column like Chiralpak IA or a macrocyclic glycopeptide-based column like Chirobiotic T).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used for polysaccharide-based columns. For macrocyclic glycopeptide columns, a polar organic or reversed-phase mobile phase may be employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Data Presentation
Table 1: Lipase Screening for the Resolution of a β-Hydroxy α-Amino Ester Analog
| Entry | Lipase Source | Solvent | Time (h) | Conversion (%) | e.e. of Unreacted Ester (%) | e.e. of Product Acid (%) |
| 1 | Candida antarctica Lipase B (CAL-B) | Diisopropyl ether | 24 | 48 | >99 | 98 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Diisopropyl ether | 18 | 50 | >99 | >99 |
| 3 | Candida rugosa Lipase | Diisopropyl ether | 48 | 35 | 54 | 97 |
| 4 | Porcine Pancreatic Lipase | Diisopropyl ether | 72 | <10 | - | - |
Table 2: Effect of Solvent on the Resolution using Pseudomonas cepacia Lipase
| Entry | Solvent | Time (h) | Conversion (%) | e.e. of Unreacted Ester (%) | e.e. of Product Acid (%) |
| 1 | Diisopropyl ether | 18 | 50 | >99 | >99 |
| 2 | tert-Butyl methyl ether | 20 | 49 | >99 | 98 |
| 3 | Toluene | 24 | 45 | 97 | 96 |
| 4 | Hexane | 36 | 42 | 95 | 94 |
| 5 | Acetonitrile | 48 | 25 | 78 | 90 |
Visualizations
Caption: Workflow for the enzymatic resolution of benzyl 2-amino-3-hydroxypropanoate.
Caption: Significance of chiral 2-amino-3-hydroxypropanoates in drug development.
References
Application Notes and Protocols: Large-Scale Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate
Introduction
(S)-Benzyl 2-amino-3-hydroxypropanoate, also known as L-Serine benzyl ester, is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its protected amino and carboxylic acid functionalities, along with the free hydroxyl group, make it a versatile intermediate for peptide synthesis and the development of novel therapeutics. This document provides a detailed protocol for the large-scale synthesis of this compound as its p-toluenesulfonate (tosylate) salt, a stable crystalline solid that is convenient for storage and handling. The described method is a robust, one-step esterification of L-Serine that avoids the use of hazardous solvents, making it suitable for industrial applications.
Reaction Principle
The synthesis is based on the direct Fischer-Speier esterification of L-Serine with benzyl alcohol. P-toluenesulfonic acid serves as a catalyst for the esterification and also forms a salt with the amino group of the product, facilitating its isolation and purification as a stable tosylate salt. Cyclohexane is used as the azeotroping agent to remove water generated during the reaction, driving the equilibrium towards the product. This method is advantageous for large-scale production due to its operational simplicity, use of less hazardous solvents, and high yield of the enantiomerically pure product.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound p-toluenesulfonate.
| Parameter | Value | Reference |
| Starting Material | L-Serine | [1] |
| Reagents | Benzyl alcohol, p-toluenesulfonic acid monohydrate | [1] |
| Solvent | Cyclohexane | [1][3] |
| Precipitation Solvent | Ethyl acetate | [1][3] |
| Molar Ratio (L-Serine:p-TsOH:Benzyl Alcohol) | 1 : 1.2 : 5 | [2] |
| Reaction Temperature | Reflux temperature of cyclohexane | [1] |
| Reaction Time | 4 hours | [1][2] |
| Product Form | p-toluenesulfonate salt | [1][2] |
| Enantiomeric Purity | High (enantiomerically pure by chiral HPLC) | [1] |
Experimental Protocol
This protocol details the procedure for the large-scale synthesis of this compound p-toluenesulfonate.
Materials and Equipment:
-
L-Serine
-
p-toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark apparatus
-
Heating mantle or other suitable heating source
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
Azeotropic Esterification:
-
Fit the reactor with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.
-
Continue the reflux for 4 hours, monitoring the removal of water.[1][2] The reaction is typically complete when no more water is collected.
-
-
Product Isolation and Precipitation:
-
Filtration and Drying:
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with ethyl acetate to remove residual benzyl alcohol and other impurities.
-
Dry the solid under vacuum to a constant weight to yield this compound p-toluenesulfonate as a white solid.
-
Visualizations
Chemical Reaction Pathway:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate, a key chiral intermediate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the possible causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, including incomplete reactions, side product formation, or issues with product isolation. Here are some common causes and troubleshooting steps:
-
Incomplete Esterification: The direct esterification of L-serine with benzyl alcohol can be an equilibrium-driven process.
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial.
-
Solution: p-Toluenesulfonic acid (PTSA) is a commonly used and effective catalyst. Ensure you are using the appropriate molar ratio of catalyst to starting material.
-
-
Side Reactions: The hydroxyl group of serine can undergo side reactions.
-
Solution: Employing a protection strategy for the amino group, such as using a tert-butoxycarbonyl (Boc) group, can prevent unwanted side reactions and often leads to higher overall yields, despite the additional protection and deprotection steps.[3]
-
-
Inefficient Acyl-Chloride mediated esterification: In cases where direct esterification is inefficient, converting L-serine to its acyl chloride derivative first can improve yields.[4]
-
Solution: Ensure the reaction with thionyl chloride is performed under anhydrous conditions to effectively form the serine acyl chloride before reacting with benzyl alcohol.[4]
-
-
Purification Losses: The product may be lost during the workup and purification steps.
-
Solution: Optimize your extraction and crystallization procedures. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer.
-
Issue 2: Presence of Impurities and Racemization
Question: My final product is showing significant impurities, and I suspect racemization has occurred. How can I obtain a purer, enantiomerically-correct product?
Answer:
Impurity formation and racemization are common challenges in the synthesis of chiral amino acid esters. Here’s how to address these issues:
-
Racemization: The chiral center of serine is susceptible to racemization, especially under harsh reaction conditions.
-
Cause: High reaction temperatures and the use of certain solvents like toluene can promote racemization.[1][2] Prolonged reaction times in the presence of strong acids or bases can also lead to loss of stereochemical integrity.
-
Solution:
-
Solvent Choice: Use cyclohexane as the azeotropic solvent instead of benzene or toluene. Cyclohexane forms a lower-boiling azeotrope with water, allowing for efficient water removal at a temperature that minimizes racemization.[1][2]
-
Temperature Control: Maintain the lowest effective temperature during the reaction and distillation steps.
-
pH Control: Avoid strongly basic conditions during workup, as this can also contribute to racemization.
-
-
-
By-product Formation:
-
Cause: Unprotected hydroxyl and amino groups can lead to various side reactions.
-
Solution:
-
Protecting Groups: The use of an N-Boc protecting group is a robust strategy to prevent side reactions at the amino group. The Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) at the end of the synthesis.[3]
-
Optimized Stoichiometry: Ensure the correct stoichiometry of reagents to minimize unreacted starting materials and the formation of by-products.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The two primary methods are:
-
Direct Fischer-Speier Esterification: This is a one-step method involving the reaction of L-serine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, with azeotropic removal of water.[1][2]
-
Protected Amino Acid Synthesis: This multi-step approach involves first protecting the amino group of L-serine with a suitable protecting group (e.g., Boc), followed by esterification of the carboxylic acid, and finally, deprotection of the amino group.[3]
Q2: Which synthetic method generally provides a higher yield?
A2: While direct esterification is more atom-economical, the protected amino acid approach often results in a higher overall yield of the pure product. This is because the protecting group minimizes side reactions, leading to a cleaner reaction profile and easier purification.
Q3: How can I effectively purify the final product?
A3: Purification is typically achieved through a combination of extraction and crystallization. After the reaction, the mixture is usually worked up with an aqueous base to remove the acid catalyst, followed by extraction with an organic solvent. The final product, often as a hydrochloride or tosylate salt, can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Data Presentation
Table 1: Comparison of Solvents for Direct Esterification
| Solvent | Typical Reaction Temperature | Impact on Racemization | Reported Yield | Reference |
| Benzene | Reflux (80°C) | Low | Good | [1] |
| Toluene | Reflux (111°C) | High potential for racemization | Variable | [1][2] |
| Cyclohexane | Reflux (81°C) | Minimal racemization | Excellent | [1][2] |
Experimental Protocols
Protocol 1: Direct Esterification using Cyclohexane
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-serine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to precipitate the product as the tosylate salt.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.
Protocol 2: Synthesis via N-Boc Protection
-
N-Boc Protection:
-
Dissolve L-serine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M NaOH.
-
Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄.
-
Extract the product, N-Boc-L-serine, with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-L-serine.[3]
-
-
Benzylation:
-
Dissolve N-Boc-L-serine in anhydrous DMF.
-
Add a suitable base (e.g., sodium hydride) at 0°C under an inert atmosphere.
-
Add benzyl bromide dropwise and allow the reaction to proceed to completion.
-
Work up the reaction to isolate N-Boc-(S)-benzyl 2-amino-3-hydroxypropanoate.
-
-
Deprotection:
-
Dissolve the N-Boc protected ester in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
-
Remove the solvent and TFA under reduced pressure to yield this compound as the TFA salt.[3]
-
Visualizations
Caption: Comparative workflow of direct vs. protected synthesis routes.
References
Preventing racemization during (S)-Benzyl 2-amino-3-hydroxypropanoate coupling
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of (S)-Benzyl 2-amino-3-hydroxypropanoate and related serine derivatives.
Troubleshooting Guide: Minimizing Racemization of this compound
This guide addresses common issues encountered during the coupling of this compound that may lead to racemization, offering potential solutions to maintain the stereochemical integrity of your peptide.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-isomer detected after coupling | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. | Switch to a coupling reagent known for low racemization, such as those that form active esters with additives like HOBt or Oxyma. Carbodiimides like DIC in the presence of an additive are a good choice. Uronium/aminium-based reagents like HBTU or HATU can also be effective, but pre-activation is recommended.[1][2][3] |
| Strong Base: The presence of a strong tertiary amine can facilitate the abstraction of the α-proton, leading to racemization. | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like diisopropylethylamine (DIPEA).[4] | |
| Elevated Temperature: Higher reaction temperatures can increase the rate of racemization. | Perform the coupling reaction at a lower temperature, typically 0°C to room temperature. Avoid prolonged heating. | |
| Prolonged Activation Time: Leaving the amino acid activated for an extended period before coupling can increase the risk of racemization. | Use a pre-activation time that is just sufficient for the formation of the active species before adding it to the resin-bound amine. In situ activation is also a good strategy. | |
| Incomplete Coupling Leading to Double Coupling Attempts | Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering the accessibility of the N-terminal amine. | - Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).- Incorporate pseudoproline dipeptides in your sequence.- Synthesize at a slightly elevated temperature, while carefully monitoring for racemization.[5] |
| Steric Hindrance: The amino acid being coupled or the N-terminal residue of the peptide may be sterically bulky. | - Use a more potent coupling reagent like HATU.- Increase the coupling time, but monitor for racemization.- Perform a double coupling if necessary, ensuring complete washing between couplings.[6] | |
| Difficulty in Quantifying Low Levels of Racemization | Inadequate Analytical Method: Standard RP-HPLC may not be able to resolve enantiomers. | Develop a dedicated chiral HPLC method using a chiral stationary phase (CSP) to accurately quantify the D- and L-isomers. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for minimizing racemization of serine derivatives?
A1: For serine derivatives like this compound, carbodiimide reagents such as Diisopropylcarbodiimide (DIC) used in conjunction with racemization-suppressing additives are highly recommended.[2][3] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) form active esters that react with the amine component with minimal racemization.[1][4] Phosphonium and aminium/uronium reagents like PyBOP, HBTU, and HATU are also efficient but should be used with careful control of the base and pre-activation time to avoid potential side reactions.[3]
Q2: What is the role of the base in racemization and which one should I choose?
A2: The base is typically required to neutralize the protonated N-terminal amine of the peptide chain and to facilitate the coupling reaction. However, a base that is too strong can promote the abstraction of the α-proton from the activated amino acid, leading to racemization. For sensitive amino acids like serine, it is advisable to use a weaker base. N-methylmorpholine (NMM) is a good choice. If a stronger base is required for a difficult coupling, diisopropylethylamine (DIPEA) can be used, but with caution and at lower temperatures. In cases with a high risk of racemization, the sterically hindered and weaker base sym-collidine is recommended.[4]
Q3: How does temperature affect racemization during the coupling step?
A3: Higher temperatures accelerate the rate of most chemical reactions, including the desired peptide bond formation and the undesired racemization side reaction. While elevated temperatures can sometimes be used to overcome difficult couplings due to aggregation, this comes at the cost of an increased risk of racemization.[7] For amino acids prone to racemization, such as serine, it is generally recommended to perform the coupling reaction at 0°C or room temperature.
Q4: Should I use Fmoc or Boc protection for this compound?
A4: The choice between Fmoc and Boc protection strategies depends on the overall synthetic plan. The user's query specifies this compound, which implies an unprotected N-terminus, likely used as a hydrochloride or trifluoroacetate salt for coupling to a resin-bound peptide. If starting from the N-protected amino acid, both Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH are commercially available. The Boc/Bzl strategy utilizes acidic conditions for deprotection and is often favored for longer or more complex peptides where aggregation can be an issue.[8] The Fmoc/tBu strategy employs basic conditions for deprotection and is generally considered milder.[8] Racemization can occur in both strategies during the coupling step, and the preventive measures are similar.
Q5: How can I accurately determine the level of racemization?
A5: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[9][10] This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the amino acid after hydrolysis of the peptide. Alternatively, the peptide containing the potentially racemized residue can sometimes be analyzed directly on a chiral column. For method development, it is advisable to have a sample of the D-isomer as a reference.
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides illustrative data on the percentage of D-isomer formation during the coupling of a protected serine derivative under various conditions. These values are representative and may vary based on the full peptide sequence and experimental setup.
| Coupling Reagent | Additive | Base | Temperature (°C) | % D-Isomer (Illustrative) |
| DIC | HOBt | NMM | 0 | < 1% |
| DIC | HOBt | DIPEA | 25 | 2-4% |
| HBTU | - | DIPEA | 25 | 3-6% |
| HATU | - | NMM | 25 | 1-3% |
| HATU | - | DIPEA | 40 | 5-10% |
Experimental Protocols
Protocol 1: Coupling of Boc-Ser(Bzl)-OH using DIC/HOBt
This protocol describes a standard procedure for the manual solid-phase coupling of Boc-Ser(Bzl)-OH to a resin-bound peptide, designed to minimize racemization.
-
Resin Preparation:
-
Swell the resin (e.g., 100 mg, 0.5 mmol/g substitution) in dichloromethane (DCM), followed by dimethylformamide (DMF) for 30 minutes each.
-
Perform the deprotection of the N-terminal Boc group of the resin-bound peptide using 20% piperidine in DMF (for Fmoc chemistry) or 50% TFA in DCM (for Boc chemistry), followed by thorough washing with DMF and DCM and neutralization with 5% DIPEA in DMF if coming from TFA deprotection.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Cool the amino acid solution to 0°C in an ice bath.
-
Add DIC (3 equivalents) to the cooled amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the prepared resin.
-
Add NMM (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove any unreacted reagents and byproducts.
-
Protocol 2: Chiral HPLC Analysis of Racemization
This protocol outlines a general method for determining the enantiomeric purity of the serine residue after peptide synthesis and hydrolysis.
-
Peptide Hydrolysis:
-
Place a small sample of the dried peptide-resin (approx. 1-2 mg) in a hydrolysis tube.
-
Add 6 M HCl (e.g., 200 µL) to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the amino acid hydrolysate in a suitable solvent, typically the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral column suitable for amino acid analysis, such as a crown-ether based CSP (e.g., ChiroSil®) or a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T).[11]
-
Mobile Phase: A typical mobile phase for crown-ether columns is a mixture of methanol and water with a small amount of acid, such as perchloric acid (e.g., 84% MeOH / 16% H₂O with 5 mM HClO₄).[11]
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Use UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.
-
Injection: Inject the reconstituted hydrolysate.
-
Analysis: Identify the peaks for the L- and D-serine by comparing their retention times with those of authentic standards. Integrate the peak areas to calculate the percentage of the D-isomer.
-
Visualizations
Caption: Mechanism of racemization via a planar intermediate.
Caption: Workflow for coupling and analyzing racemization.
References
- 1. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: (S)-Benzyl 2-amino-3-hydroxypropanoate in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with (S)-Benzyl 2-amino-3-hydroxypropanoate (Benzyl-L-serine) during peptide synthesis.
Troubleshooting Guides
This section offers solutions to common problems encountered when using this compound, particularly the Fmoc-protected form, Fmoc-Ser(Bzl)-OH.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (or other amine test) after coupling.
-
Presence of deletion sequences lacking the serine residue in the final peptide, as detected by mass spectrometry.
-
Resin beads clumping or failing to swell properly, indicating peptide aggregation.[1]
Possible Causes:
-
Steric Hindrance: The bulky benzyl protecting group can sterically hinder the coupling reaction.
-
Peptide Aggregation: The growing peptide chain, especially with hydrophobic sequences, can aggregate on the solid support, preventing access of reagents.[1] Serine residues themselves can contribute to inter-chain hydrogen bonding, leading to aggregation.[2]
-
Suboptimal Activation: The chosen coupling reagent or activation time may not be sufficient.
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Optimize Coupling Reagents | Use a more potent coupling reagent. | For difficult couplings, consider using HATU or HCTU in the presence of a non-nucleophilic base like DIEA or 2,4,6-collidine. Pre-activation for 1-5 minutes before addition to the resin is often beneficial. |
| Double Coupling | Repeat the coupling step to ensure complete reaction. | After the initial coupling, drain the reaction vessel and add a fresh solution of the activated Fmoc-Ser(Bzl)-OH. Allow the second coupling to proceed for the same duration as the first. |
| Increase Reaction Time/Temperature | Allow more time for the coupling reaction or perform it at a slightly elevated temperature. | Extend the standard coupling time from 1-2 hours to 4 hours or overnight. Alternatively, perform the coupling at a controlled temperature of up to 50°C, but be mindful of potential increases in racemization. |
| Disrupt Aggregation | Modify the solvent system or incorporate structure-disrupting elements. | Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling solvent.[1] For known difficult sequences, consider the use of pseudoproline dipeptides or backbone protection (e.g., Hmb) in the peptide sequence preceding the serine residue.[1] |
Problem 2: Presence of a D-Serine Isomer in the Final Peptide (Racemization)
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram of the purified peptide.
-
Confirmation of the D-isomer by chiral chromatography or enzymatic digestion.
Possible Causes:
-
Coupling Reagent: Certain coupling reagents and bases are more prone to causing racemization.[3]
-
Activation Time: Prolonged pre-activation of the amino acid can increase the risk of racemization.
-
Elevated Temperature: Higher coupling temperatures can accelerate the rate of racemization.
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Select Low-Racemization Reagents | Use coupling reagent combinations known to suppress racemization. | The combination of DIC/Oxyma is reported to cause negligible racemization for serine derivatives.[3] Adding HOBt or HOAt to carbodiimide-mediated couplings also significantly suppresses racemization.[4] |
| Avoid Certain Bases | Use a less hindered or weaker base during coupling. | For Fmoc-Ser(tBu)-OH, the use of NMM with HATU has been shown to increase racemization.[3] While data for the benzyl-protected form is less specific, it is prudent to consider using DIEA or 2,4,6-collidine instead of NMM with uronium/aminium reagents. |
| Control Temperature | Perform couplings at room temperature unless necessary for difficult sequences. | Avoid elevated temperatures for serine coupling steps. If heating is required to overcome aggregation, limit the temperature and duration. |
| Minimize Pre-activation Time | Add the activated amino acid to the resin immediately after activation. | Minimize the time the activated Fmoc-Ser(Bzl)-OH exists in solution before it is introduced to the resin-bound peptide. |
Quantitative Data on Racemization of Serine Derivatives:
| Coupling Reagent/Base | % D-Isomer Formed (Fmoc-L-Ser(tBu)-OH) |
| DIC/Oxyma | Negligible |
| HATU/NMM | Significant |
Data adapted from a study on Fmoc-L-Ser(tBu)-OH, which provides a useful reference for potential racemization issues with serine derivatives.[3]
Problem 3: Unidentified Peak with +87 Da Mass Shift (O-Acylation)
Symptoms:
-
Mass spectrometry reveals a side product with a mass increase of 87 Da, corresponding to the addition of another serine residue.
Possible Causes:
-
Incomplete Side-Chain Protection: Although the benzyl group is a protecting group, it is not completely inert and under certain conditions, O-acylation can occur if unprotected serine is used.[5]
-
Double Insertion: A second Fmoc-Ser-OH molecule may acylate the hydroxyl group of the resin-bound serine. Subsequent N-O acyl shift can lead to the insertion of this second serine into the peptide backbone.[4]
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Ensure High-Quality Reagents | Use high-purity Fmoc-Ser(Bzl)-OH. | Ensure the starting material is fully protected and free of unprotected serine. |
| Optimize Coupling Conditions | Avoid excessively long coupling times or highly activating conditions that could promote side reactions. | Use standard coupling times and reagent excesses. If double coupling is necessary, monitor for the formation of this side product. |
Problem 4: Dehydroalanine Formation and Piperidine Adducts (β-Elimination)
Symptoms:
-
Mass spectrometry shows a loss of the benzyl group and water (-108 Da) from the serine residue, resulting in a dehydroalanine residue.
-
A further mass increase of +85 Da may be observed if piperidine (from Fmoc deprotection) adds to the dehydroalanine.
Possible Causes:
-
Base-Mediated Elimination: The use of piperidine for Fmoc deprotection can promote β-elimination, especially for activated serine derivatives like phosphoserine.[5] While less common for the benzyl ether, it can still occur, particularly at elevated temperatures or with prolonged exposure to base.
-
Microwave Heating: Microwave-assisted deprotection can enhance the rate of β-elimination.[5]
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Use Alternative Bases for Deprotection | Replace piperidine with a less nucleophilic or sterically hindered base for the deprotection step of the amino acid following serine. | A solution of 50% cyclohexylamine in DCM has been shown to suppress β-elimination in sensitive phosphoserine derivatives.[5] DBU can also be used, but care must be taken to scavenge the resulting dibenzofulvene. |
| Avoid High Temperatures During Deprotection | Perform the Fmoc deprotection at room temperature. | Avoid the use of microwave heating for the deprotection step immediately following the serine residue. |
Problem 5: Formation of an Isopeptide (N-O Acyl Shift)
Symptoms:
-
The final product is difficult to purify and may show unusual fragmentation in MS/MS analysis.
-
The biological activity of the peptide is reduced or eliminated.
Possible Causes:
-
Strong Acidic Conditions: Treatment with strong acids, such as during cleavage from the resin, can catalyze the migration of the peptide backbone from the nitrogen to the side-chain oxygen of serine, forming a more stable five-membered ring intermediate.[1]
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Control Cleavage Conditions | Use optimized cleavage cocktails and minimize cleavage time. | Ensure the standard cleavage cocktail (e.g., TFA/TIS/H2O) is appropriate for the peptide sequence. Avoid prolonged exposure to strong acid. |
| Base Treatment to Reverse the Shift | Treat the crude peptide with a mild base to reverse the N-O acyl shift. | After cleavage and precipitation, the crude peptide can be dissolved in a buffer at a slightly basic pH (e.g., aqueous ammonia or a bicarbonate buffer at pH 7.5-8.5) to promote the reverse O-N acyl shift back to the native peptide bond.[1] |
Frequently Asked Questions (FAQs)
Q1: Is the benzyl group on serine fully stable during Fmoc synthesis?
A1: The benzyl ether protecting group on serine is generally stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions of final cleavage (TFA). However, it is not completely inert. As outlined in the troubleshooting guides, side reactions such as β-elimination can occur under certain conditions.
Q2: When should I choose Fmoc-Ser(Bzl)-OH over other serine derivatives like Fmoc-Ser(tBu)-OH?
A2: Fmoc-Ser(Bzl)-OH is often used in Boc-based solid-phase peptide synthesis where the benzyl group is removed during the final HF cleavage. In Fmoc synthesis, the tert-butyl (tBu) ether is more common as it is cleaved under the same TFA conditions as other side-chain protecting groups and the resin linkage. The choice may depend on the overall protection strategy, the specific peptide sequence, and the desired properties of the final peptide.
Q3: Can I use microwave synthesis when incorporating Fmoc-Ser(Bzl)-OH?
A3: Yes, but with caution. While microwave energy can accelerate both coupling and deprotection steps, it can also increase the risk of side reactions. For serine, elevated temperatures during coupling can increase racemization. Microwave-assisted deprotection with piperidine has been shown to enhance β-elimination in sensitive serine derivatives.[5] It is recommended to perform the coupling and deprotection steps involving serine at controlled, lower temperatures if possible.
Q4: How can I confirm if racemization of my serine residue has occurred?
A4: The most common method is to analyze the purified peptide by chiral amino acid analysis after acidic hydrolysis. This will quantify the amount of D-serine present. Alternatively, chiral HPLC can sometimes separate the diastereomeric peptides. Enzymatic digestion with an L-specific peptidase can also be used; incomplete digestion may indicate the presence of a D-amino acid.
Q5: What is the mechanism of the N-O acyl shift and how is it reversed?
A5: Under strong acidic conditions, the nitrogen of the peptide bond can be protonated. The side-chain hydroxyl group of serine can then act as a nucleophile, attacking the carbonyl carbon of the preceding amino acid. This forms a five-membered cyclic intermediate which then opens to form an ester linkage to the serine side-chain and a free amino group (the isopeptide). This process is reversible. Under neutral to slightly basic conditions, the free amino group will attack the ester carbonyl, reforming the more thermodynamically stable amide bond of the native peptide.
Visualizations
Below are diagrams illustrating key side reaction pathways and a general workflow for troubleshooting.
Caption: O-Acylation and Double Insertion Pathway.
Caption: β-Elimination and Piperidine Adduct Formation.
Caption: Reversible N-O Acyl Shift in Serine-Containing Peptides.
Caption: General Troubleshooting Workflow for Serine Side Reactions.
References
Purification challenges with (S)-Benzyl 2-amino-3-hydroxypropanoate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of (S)-Benzyl 2-amino-3-hydroxypropanoate.
Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
| Question | Potential Causes | Solutions |
| Why is my yield low after recrystallization? | 1. Incomplete Crystallization: The product may be too soluble in the mother liquor, even at low temperatures.2. Excess Solvent: Using too much solvent to dissolve the crude material will keep a significant portion of the product in solution upon cooling.3. Premature Crystallization: The compound may have crashed out on the filter paper or funnel during hot filtration. | 1. Concentrate the mother liquor and cool it again to recover more product. Consider placing it in a freezer if the solvent allows.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Pre-heat the filtration apparatus (funnel, filter flask) before pouring the hot solution. |
| Why did my product "oil out" during recrystallization instead of forming crystals? | 1. High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation.2. Inappropriate Solvent: The chosen solvent may be too nonpolar for the compound.3. Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and precipitation of an amorphous oil rather than ordered crystals. | 1. First, purify the crude material using column chromatography to remove the bulk of impurities.2. Select a more suitable solvent or use a co-solvent system (e.g., ethyl acetate-hexane).[1][2]3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod. |
| Why do I see overlapping spots or streaking on TLC after column chromatography? | 1. Incorrect Mobile Phase: The eluent may be too polar, causing all components to move too quickly up the plate/column, or not polar enough, causing streaking.2. Column Overloading: Applying too much sample to the column leads to broad, overlapping bands.3. Acidic Silica Gel: The free amino group of the product can interact strongly with the slightly acidic silica gel, causing tailing. | 1. Systematically test different solvent systems to find one that gives good separation (Rf value of ~0.3 for the product). A common system for similar compounds is petroleum ether-ethyl acetate.[2]2. Use a larger column or reduce the amount of crude material loaded.3. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase to suppress interactions with silica gel. |
| My product seems to be stuck on the column. What should I do? | 1. Insufficient Eluent Polarity: The mobile phase is not polar enough to displace the highly polar compound from the silica gel.2. Strong Adsorption: The free amino and hydroxyl groups create strong hydrogen bonds with the stationary phase. | 1. Gradually increase the polarity of your mobile phase. If a gradient of ethyl acetate/hexane is not working, consider adding a small percentage of methanol.2. If the product is still retained, flushing the column with a solvent system containing a small amount of methanol and/or triethylamine can help elute it. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities typically arise from the synthesis process and can include unreacted starting materials like L-serine and benzyl alcohol, reagents such as p-toluenesulfonic acid or triethylamine, and potential side-products from incomplete reactions or the degradation of protecting groups.[1][2]
Q2: What is the best initial purification method for this compound?
A2: For crude mixtures with significant impurities, flash column chromatography on silica gel is the recommended first step.[2][3] This method is effective at separating the target compound from less polar and more polar impurities. Recrystallization can then be used as a final polishing step to achieve high purity.[1]
Q3: How can I effectively monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method. Collect fractions and spot them on a TLC plate. Visualize the spots using a UV lamp (if the compound is UV active) and a chemical stain. A ninhydrin stain is highly effective for visualizing the free amino group of the product, which will typically show up as a purple or yellow spot.
Q4: What solvent system is a good starting point for column chromatography?
A4: A gradient system of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is a common starting point for amino acid esters.[2] You can begin with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase the polarity based on TLC analysis.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any residual solvent or impurities.
Data Summary
The following table provides a representative comparison of outcomes for common purification techniques based on literature for similar compounds. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Notes |
| Flash Column Chromatography | >95% | 60-90% | Effective for removing major impurities. Yield can be lower due to difficult separations or product loss on the column. An 85% yield was reported for a similar compound.[2] |
| Recrystallization | >98% | 70-95% (from pre-purified material) | Excellent for achieving high purity and removing trace impurities. Best used after an initial chromatographic step. Ethanol is a potential solvent.[1] |
| Preparative HPLC | >99% | 50-80% | Provides the highest purity but is often associated with lower yields and is more resource-intensive. Reverse-phase C18 columns are often successful for protected amino acids.[4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Equilibration: Run 2-3 column volumes of the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) through the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to your pre-determined gradient (e.g., increase to 30%, 50%, 70% Ethyl Acetate).
-
Fraction Collection: Collect fractions continuously and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, or an ethyl acetate/hexane mixture).[1]
-
Dissolution: Place the semi-purified solid in a flask and add a minimal amount of the hot solvent, swirling until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Visual Guides
The following diagrams illustrate a standard purification workflow and a troubleshooting decision tree for common purity issues.
Caption: A typical experimental workflow for purifying this compound.
Caption: A decision tree for troubleshooting low purity results after column chromatography.
References
Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of benzyl esters.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed hydrogenolysis of a benzyl ester is sluggish or incomplete. What are the common causes and how can I troubleshoot this?
A1: Slow or incomplete hydrogenolysis is a frequent issue. Here are the primary causes and potential solutions:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is sensitive to poisoning, especially by sulfur- and nitrogen-containing functional groups within your substrate. Even trace amounts of these can deactivate the catalyst.
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%). If poisoning is severe, consider using a catalyst less prone to poisoning or an alternative deprotection method. For substrates with basic nitrogen atoms, adding a stoichiometric amount of a mild acid (like acetic acid) can sometimes prevent catalyst inhibition.[1]
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary between batches and suppliers.
-
Solution: Use a freshly opened bottle of catalyst or a proven, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective when Pd/C fails.
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension. Increasing the hydrogen pressure can also enhance the reaction rate.
-
-
Steric Hindrance: A sterically hindered benzyl ester may have difficult access to the catalyst surface.
-
Solution: Increase the reaction temperature and pressure. If the reaction still fails, a different deprotection method, such as acidic cleavage, may be necessary.
-
Q2: I am observing side reactions during the hydrogenolysis of my benzyl ester. How can I improve the selectivity?
A2: Selectivity is crucial when other reducible functional groups are present. Common side reactions include the reduction of alkenes, alkynes, nitro groups, and some nitrogen-containing heterocycles.
-
Hydrogen Source: For sensitive substrates, transfer hydrogenation is often a milder alternative to using hydrogen gas. Common hydrogen donors include 1,4-cyclohexadiene, formic acid, and ammonium formate.[1] This can sometimes prevent the reduction of other functional groups.
-
Catalyst Choice: The choice of catalyst can influence selectivity. For instance, certain catalyst systems might show better chemoselectivity.
-
Reaction Conditions: Optimizing temperature and pressure can also improve selectivity. Lower pressures and temperatures generally favor the cleavage of the more labile benzyl ester.
Q3: When should I choose an alternative to palladium-catalyzed hydrogenolysis for benzyl ester deprotection?
A3: While hydrogenolysis is the most common method, it's not always the best choice. Consider alternatives in the following scenarios:
-
Presence of Reducible Functional Groups: If your molecule contains functional groups that are sensitive to reduction (e.g., alkynes, alkenes, nitro groups) and selectivity cannot be achieved.
-
Catalyst Poisoning: If your substrate contains functional groups (e.g., thiols, thioethers) that irreversibly poison the palladium catalyst.
-
Steric Hindrance: For highly hindered benzyl esters where hydrogenolysis is ineffective.
-
Scale-up Concerns: Handling hydrogen gas on a large scale can pose safety challenges, making other methods more attractive.[1]
Q4: What are the most common acidic conditions for benzyl ester cleavage, and what should I be cautious about?
A4: Strong acids can cleave benzyl esters, typically through an SN1-type mechanism involving a stable benzyl cation.
-
Common Reagents: Trifluoroacetic acid (TFA), often with a cation scavenger like anisole or triethylsilane, is frequently used. Other options include HBr in acetic acid or Lewis acids like AlCl₃ and SnCl₄.[2]
-
Precautions: This method is only suitable for substrates that can tolerate strong acidic conditions. Acid-labile protecting groups (e.g., Boc, trityl) will also be cleaved. The formation of the benzyl cation can sometimes lead to side reactions, hence the use of a scavenger is recommended.
Q5: Can I selectively deprotect a p-methoxybenzyl (PMB) ester in the presence of a benzyl ester?
A5: Yes, this is a common strategy in orthogonal protection schemes. p-Methoxybenzyl (PMB) ethers and esters are more electron-rich and can be cleaved under oxidative conditions that leave standard benzyl esters intact.
-
Reagents for PMB Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for the oxidative deprotection of PMB groups.[3][4] However, attempts to cleave PMB esters with DDQ have been reported to be unsuccessful under certain conditions.[4] Alternative oxidative methods or carefully controlled acidic conditions might be required. For instance, using H-montmorillonite clay in dichloromethane has been shown to deprotect PMB esters while leaving benzyl esters unaffected.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Incomplete Hydrogenolysis
Caption: Troubleshooting workflow for incomplete hydrogenolysis reactions.
Data Presentation
Table 1: Comparison of Common Deprotection Methods for Benzyl Esters
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH or EtOAc, rt | Mild, high yielding, clean byproducts (toluene).[5] | Catalyst poisoning by S/N compounds, may reduce other functional groups, H₂ gas can be a safety concern.[1] |
| Transfer Hydrogenolysis | 10% Pd/C, 1,4-cyclohexadiene or HCOOH, MeOH, rt | Avoids handling H₂ gas, can be milder and more selective.[1][3] | May require higher catalyst loading, potential for side reactions from the hydrogen donor. |
| Acidic Cleavage | TFA, anisole, CH₂Cl₂, rt | Effective for hindered esters and when hydrogenolysis fails. | Harsh conditions, not suitable for acid-sensitive substrates. |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, anisole, CH₂Cl₂, 0 °C to rt | Can be selective for benzyl esters over other functional groups.[2] | Requires stoichiometric amounts of Lewis acid, workup can be challenging. |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄, MeOH, rt | Chemoselective for benzyl esters over alkyl esters and benzyl ethers.[6] | Preparation of the reagent is required in situ. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed by crystallization or chromatography if necessary.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the benzyl ester in dichloromethane (CH₂Cl₂).
-
Scavenger Addition: Add a cation scavenger, such as anisole or triethylsilane (1.5-2.0 equivalents).
-
TFA Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, typically 5-10 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by chromatography or crystallization.
Mandatory Visualization
Diagram 1: Decision Tree for Selecting a Benzyl Ester Deprotection Method
Caption: Decision-making flowchart for benzyl ester deprotection.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzyl Esters [organic-chemistry.org]
Technical Support Center: Troubleshooting Serine Derivative Coupling
This guide provides researchers, scientists, and drug development professionals with targeted solutions for overcoming low coupling efficiency when working with serine derivatives in peptide synthesis and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my serine coupling reaction failing or showing low yield?
Low coupling efficiency with serine derivatives often stems from a few key issues:
-
Steric Hindrance: The hydroxyl group on the serine side chain, especially when protected by a bulky group (like t-butyl), can physically block the incoming activated amino acid, slowing down or preventing the reaction.[1][2]
-
Side Reactions: The most common side reaction is O-acylation, where the incoming amino acid mistakenly attaches to the serine's side-chain hydroxyl group instead of the intended N-terminal amine.[3][4][5] This is particularly prevalent when using highly reactive coupling reagents.
-
Peptide Aggregation: Sequences rich in serine can be prone to forming secondary structures (like beta-sheets) on the solid-phase support, which can mask the reactive sites and hinder reagent access.[6][7] This often leads to incomplete coupling and the formation of deletion sequences.
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the incoming amino acid, especially if it is also sterically hindered.
Q2: What is O-acylation and how can I prevent it?
O-acylation is a significant side reaction where the activated carboxyl group of the incoming amino acid acylates the hydroxyl group of the serine side chain.[3][4] This results in a branched peptide impurity that is difficult to remove.
Prevention Strategies:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress O-acylation by forming less reactive, more selective active esters.[3][8]
-
Choice of Coupling Reagent: Using aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP can be more effective and selective than carbodiimides (DCC, DIC) alone.[8][9]
-
Protecting Group Strategy: Ensure the serine hydroxyl group is adequately protected, typically with a tert-butyl (tBu) group in standard Fmoc-SPPS.
Q3: My peptide sequence has multiple consecutive serine residues and is failing. What should I do?
Poly-serine sequences are notoriously difficult to synthesize due to on-resin aggregation.[7]
Troubleshooting Steps:
-
Optimize Resin Choice: Use a low-substitution resin or a resin with good swelling properties like PEG-based resins (e.g., NovaPEG, TentaGel) to minimize inter-chain interactions.[1][6][7]
-
Incorporate "Disrupting" Elements: If the sequence allows, introduce a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every few residues to break up the secondary structures that lead to aggregation.[1]
-
Modify Coupling Protocol: Employ a "double coupling" strategy where the coupling step is repeated with a fresh solution of activated amino acid to drive the reaction to completion. Extending the coupling time can also be beneficial.[1]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt hydrogen bonding and reduce aggregation.[1][6]
Q4: Which coupling reagents are best for difficult serine couplings?
For sterically hindered couplings or sequences prone to side reactions, more robust coupling reagents are recommended.
| Reagent Family | Examples | Strengths & Use Cases |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient, fast reaction rates. HATU and COMU are particularly effective for hindered couplings.[8][10] COMU is a safer alternative to benzotriazole-based reagents.[8][10] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, especially for preventing racemization.[8] PyAOP is excellent for coupling N-methylated amino acids.[10] Solutions have moderate stability. |
| Carbodiimides + Additives | DIC/HOBt, DIC/Oxyma | A classic, cost-effective choice. The additive is crucial for suppressing side reactions and racemization.[10] Oxyma-based combinations often show better performance than HOBt.[2] |
Troubleshooting Workflow
If you are experiencing low coupling efficiency, follow this systematic approach to diagnose and resolve the issue.
Caption: A decision tree for troubleshooting low serine coupling efficiency.
Key Side Reactions and Mechanisms
Understanding potential side reactions is critical for prevention.
O-Acylation of Serine Side Chain
This occurs when the activated amino acid reacts with the side-chain hydroxyl group instead of the N-terminal amine.
Caption: Competing N-acylation and O-acylation pathways for serine.
Experimental Protocols
Protocol 1: Test Cleavage and HPLC/MS Analysis
Objective: To determine if the low yield is due to incomplete coupling (deletion sequences) or side reactions.
-
Sample Collection: After the difficult coupling step, carefully remove a small sample of the resin (approx. 5-10 mg).
-
Washing: Wash the resin sample thoroughly with Dichloromethane (DCM) and Methanol (MeOH) and dry under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for your protecting group strategy (e.g., 95% TFA, 2.5% Water, 2.5% TIS for standard Fmoc/tBu). Add the cocktail to the dried resin and let it react for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Analysis: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS.
-
Interpretation: Look for the mass of the desired full-length peptide. The presence of masses corresponding to the peptide sequence minus the last coupled amino acid (a deletion sequence) indicates a failed coupling. The presence of unexpected masses may indicate side reactions like O-acylation or guanidinylation.
Protocol 2: On-Resin Monitoring of Coupling Completion (Kaiser Test)
Objective: To qualitatively assess the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
-
Sample Collection: After the coupling reaction has completed, take a few beads of resin and wash them thoroughly with DMF and then DCM.
-
Reagent Preparation:
-
Solution A (Ninhydrin): 5g Ninhydrin in 100 mL Ethanol.
-
Solution B (Pyridine): 80g Phenol in 20 mL Ethanol.
-
Solution C (KCN): 2 mL of 0.001M KCN in 98 mL Pyridine.
-
-
Test Procedure:
-
Place the washed resin beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the tube at 100°C for 3-5 minutes.
-
-
Result Interpretation:
-
Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling).
-
Note: The Kaiser test does not work for secondary amines like proline.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Bot Detection [iris-biotech.de]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of (S)-Benzyl 2-amino-3-hydroxypropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Benzyl 2-amino-3-hydroxypropanoate. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, typically as its hydrochloride or tosylate salt, are recrystallization and column chromatography. Recrystallization is particularly effective for removing minor impurities after the initial synthesis, while column chromatography is useful for separating the desired product from significant side products or unreacted starting materials.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted L-serine, excess benzyl alcohol, and byproducts from the esterification reaction. Depending on the synthetic route, other impurities might include di-benzylated products or products of side reactions involving the hydroxyl group of serine. If toluene is used as a solvent during synthesis, racemized (R)-enantiomer can also be a significant impurity.[1] Under certain conditions, a 1,2-monoacetonide impurity may also form.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is effective for determining enantiomeric purity and detecting other impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or major impurities. The melting point of the crystalline salt form can also be a good indicator of purity.[2]
Q4: What is the expected yield and purity after purification?
A4: For the direct esterification of L-serine followed by purification of the hydrochloride salt, yields are typically around 85% with a purity of over 95%.[2] Purification of the tosylate salt by precipitation can also result in high yields, ranging from 88% to 100% for similar amino acid benzyl esters.[1]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent system. | Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common system for the hydrochloride salt is a mixture of ethyl acetate and hexane.[2] |
| Precipitation is incomplete. | After dissolving the crude product in the hot solvent, allow it to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Loss of product during washing. | Use a minimal amount of ice-cold recrystallization solvent to wash the crystals after filtration. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely. |
Problem 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities. | If recrystallization fails to remove certain impurities, consider using a different solvent system or employing column chromatography. |
| Inadequate separation by column chromatography. | Optimize the mobile phase for better separation. For silica gel chromatography, a gradient of ethyl acetate in hexane is often effective.[3] |
| Hydrolysis of the ester. | Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures, as this can lead to hydrolysis back to L-serine and benzyl alcohol.[2] |
| Presence of the racemized enantiomer. | If racemization is suspected, particularly if toluene was used in the synthesis, chiral HPLC is necessary for analysis. Purification may require specialized chiral chromatography. Using cyclohexane instead of toluene during synthesis can prevent racemization.[1] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of this compound as its hydrochloride salt.
| Purification Method | Typical Yield | Achievable Purity | Key Parameters |
| Recrystallization (Hydrochloride Salt) | ~85%[2] | >95%[2] | Solvent: Ethyl acetate/Hexane[2] |
| Precipitation (Tosylate Salt) | 88-100% (for similar esters)[1] | High (enantiomerically pure)[1] | Precipitating solvent: Ethyl acetate[1] |
Experimental Protocols
Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize.
-
Induce Precipitation: To enhance crystallization, slowly add hexane until the solution becomes cloudy.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography of this compound
-
Stationary Phase: Prepare a column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Mobile Phase: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Minimizing Diketopiperazine Formation with Serine Benzyl Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during peptide synthesis, with a specific focus on peptides containing C-terminal serine benzyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that may be related to diketopiperazine formation.
Q1: I am observing a significant loss of my peptide from the resin after the coupling of the second amino acid to a C-terminal serine benzyl ester. What is the likely cause?
A1: A significant loss of peptide from the resin at the dipeptide stage is a classic indicator of diketopiperazine (DKP) formation. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, forming a cyclic dipeptide (DKP) that is subsequently cleaved from the solid support.[1][2] This issue is particularly prevalent when using resins with less sterically hindered linkers, such as Wang resin.[2]
Q2: My final peptide product is showing a major impurity with a mass corresponding to the loss of the N-terminal dipeptide. How can I confirm this is due to DKP formation?
A2: The presence of a truncated peptide sequence lacking the first two amino acids is strong evidence of DKP formation. To confirm, you can analyze the reaction solution after the deprotection of the second amino acid. The cleaved DKP is often soluble in the reaction solvent and can be detected by techniques like LC-MS.
Q3: I am using Fmoc-Pro-Ser(Bzl)-OBzl in my synthesis and experiencing very high levels of DKP formation. What makes this sequence so problematic?
A3: Sequences containing proline are notoriously prone to DKP formation.[2][3] The cis-amide bond conformation favored by proline residues brings the N-terminal amine in close proximity to the ester carbonyl, significantly accelerating the rate of intramolecular cyclization.[4] The combination of a C-terminal proline or a penultimate proline is a major risk factor for this side reaction.[3][4]
Q4: I have tried switching to a different coupling reagent, but I still see significant DKP formation. What else can I do?
A4: While the choice of coupling reagent is important, the primary driver for DKP formation is often the basic conditions used for Fmoc deprotection.[2] If you are already using an efficient coupling method, consider modifying the deprotection step or changing your overall synthetic strategy. See the detailed protocols below for specific recommendations.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation?
A1: Diketopiperazine formation is an intramolecular side reaction that occurs during the synthesis of peptides, typically at the dipeptide stage. The deprotected N-terminal amino group of a dipeptide attached to a solid support attacks the C-terminal ester linkage, leading to the formation of a stable six-membered cyclic dipeptide, which is cleaved from the resin.[1][5]
Q2: Which factors promote DKP formation when using serine benzyl ester?
A2: Several factors can increase the likelihood of DKP formation:
-
Amino Acid Sequence: Peptides with Proline or Glycine at the N-terminus or the second position are highly susceptible.[4] While Serine is not as high-risk as Proline, sterically unhindered amino acids in the first two positions can facilitate cyclization.
-
Resin Choice: Resins with acid-labile linkers that are less sterically hindered, such as Wang resin, are more prone to DKP formation.[2]
-
Deprotection Conditions: The use of a strong base like piperidine for Fmoc removal creates the free amine necessary for the nucleophilic attack and catalyzes the reaction.[2][4]
-
Reaction Time and Temperature: Prolonged exposure to basic conditions or elevated temperatures during deprotection or coupling can increase the extent of DKP formation.[4]
Q3: How does the serine side chain and the benzyl ester influence DKP formation?
A3: The benzyl protecting group on the serine side chain (Ser(Bzl)) is generally stable under the conditions of Fmoc-SPPS and does not directly participate in the DKP formation mechanism. The C-terminal benzyl ester, however, is the site of the intramolecular attack. While the electronic properties of the benzyl ester are a factor, the primary drivers remain the amino acid sequence and reaction conditions.
Q4: What are the most effective strategies to minimize DKP formation?
A4: The most effective strategies include:
-
Use of Sterically Hindered Resins: Employing resins like 2-chlorotrityl chloride (2-CTC) resin can significantly reduce DKP formation due to the steric bulk of the linker hindering the intramolecular attack.[1][3]
-
Coupling of Dipeptide Units: Instead of coupling single amino acids to the resin-bound serine, the use of a pre-formed Fmoc-dipeptide can bypass the vulnerable dipeptide stage on the resin.[1]
-
Modification of Deprotection Conditions: Using alternative, milder deprotection reagents or conditions can suppress the side reaction. For example, a solution of 2% DBU and 5% piperazine in NMP has been shown to be effective.[5]
-
In Situ Acylation: A "simultaneous deprotection–coupling" procedure, where the deprotection is carried out in the presence of the activated amino acid to be coupled, can trap the newly formed free amine before it can cyclize.[6]
Data Presentation
The following table summarizes the relative risk of diketopiperazine formation based on key experimental parameters. This data is illustrative and based on established principles in peptide synthesis.
| Parameter | Condition | Relative Risk of DKP Formation | Rationale |
| Resin Type | Wang Resin | High | Less sterically hindered linker, susceptible to nucleophilic attack.[2] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Low | Steric hindrance from the trityl group physically blocks the intramolecular cyclization.[1][3] | |
| N-terminal Dipeptide Sequence | Xaa-Pro-Ser(Bzl)-OBzl | Very High | Proline's rigid structure pre-organizes the peptide for cyclization.[3][4] |
| Gly-Xaa-Ser(Bzl)-OBzl | Moderate-High | Glycine's lack of steric hindrance allows for easy conformational arrangement for attack. | |
| Bulky-Xaa-Ser(Bzl)-OBzl | Low-Moderate | Steric bulk on the side chains of the first two amino acids can disfavor the required conformation for cyclization. | |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | High | Strong base that effectively catalyzes the DKP formation.[2][4] |
| 2% DBU, 5% Piperazine in NMP | Low | Milder basic conditions that have been shown to suppress DKP formation.[5] |
Experimental Protocols
Protocol 1: Peptide Synthesis using 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is recommended for sequences known to be highly prone to DKP formation.
-
Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading:
-
Dissolve Fmoc-Ser(Bzl)-OH (1.5 eq.) and diisopropylethylamine (DIEA) (3.0 eq.) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining active sites, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and Methanol, and dry under vacuum.
-
-
Peptide Chain Elongation:
-
Perform standard Fmoc-SPPS cycles for the subsequent amino acids.
-
Deprotection: Use 20% piperidine in DMF (2 x 10 min).
-
Coupling: Use a standard coupling reagent such as HBTU/DIEA or HATU/DIEA (4 eq. of amino acid, coupling reagent, and base) in DMF for 1-2 hours.
-
Protocol 2: On-Resin Dipeptide Formation and Subsequent Elongation
This protocol bypasses the formation of the DKP-prone dipeptide on the resin.
-
Synthesize the Dipeptide: Synthesize the required Fmoc-Xaa-Yaa-OH dipeptide in solution using standard peptide coupling methods. Purify the dipeptide before use.
-
Resin Preparation: Start with a suitable resin (e.g., Wang or 2-CTC) loaded with the third amino acid of your sequence.
-
Dipeptide Coupling:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the resin-bound amino acid.
-
Couple the pre-synthesized Fmoc-dipeptide (2 eq.) using a coupling reagent like HATU/DIEA in DMF. Allow the coupling to proceed for 2-4 hours.
-
Wash the resin thoroughly.
-
-
Continue Peptide Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Workflow for selecting a strategy to minimize diketopiperazine formation.
References
- 1. chempep.com [chempep.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (S)-Benzyl 2-amino-3-hydroxypropanoate in Multi-Step Synthesis
Welcome to the technical support center for (S)-Benzyl 2-amino-3-hydroxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this versatile building block with other common protecting groups. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the principle of orthogonal protection and how does it apply to this compound?
A1: Orthogonal protection is a strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others.[1] This is achieved by choosing protecting groups that are cleaved under different reaction conditions. For this compound, which contains a primary amine, a primary hydroxyl group, and a benzyl ester, an orthogonal protection strategy is crucial for selectively modifying one functional group while the others remain protected. The benzyl ester is typically stable to acidic and basic conditions used for the deprotection of many common amino and hydroxyl protecting groups, and it is most commonly removed by hydrogenolysis.[2]
Q2: Which protecting groups are compatible with the benzyl ester of this compound?
A2: The benzyl ester is compatible with a wide range of protecting groups under non-hydrogenolytic conditions. For the amino group, common compatible protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). For the hydroxyl group, compatible protecting groups include tert-butyl (tBu), tert-butyldimethylsilyl (TBDMS), and acetyl (Ac). The choice of protecting group will depend on the desired reaction sequence and the deprotection conditions required for subsequent steps.
Q3: Can I remove the Boc or Fmoc group without cleaving the benzyl ester?
A3: Yes. The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is removed under basic conditions (e.g., piperidine).[3][4] The benzyl ester is stable under these conditions, allowing for selective deprotection of the amino group.
Q4: What are the standard conditions for cleaving the benzyl ester?
A4: The most common method for cleaving the benzyl ester is catalytic hydrogenolysis.[2] This typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc, Ac) protecting groups.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Incomplete N-Boc protection | Insufficient Boc-anhydride or base; moisture in the reaction. | Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride. Ensure the reaction is carried out under anhydrous conditions if using an organic solvent. A common procedure involves using a base like triethylamine or sodium bicarbonate.[5] |
| Incomplete O-TBDMS protection | Steric hindrance; impure TBDMS-Cl; insufficient base. | Use a stronger base like imidazole, which also acts as a catalyst. Ensure TBDMS-Cl is of high purity. The reaction may require extended reaction times or gentle heating. |
| Simultaneous deprotection of benzyl ester during Boc removal | Use of overly harsh acidic conditions (e.g., HBr in acetic acid). | Use standard Boc deprotection conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[6] |
| Side reaction during Fmoc deprotection | Prolonged exposure to piperidine leading to side reactions. | Use a standard solution of 20% piperidine in DMF and monitor the reaction by TLC to avoid extended reaction times. |
| Low yield during hydrogenolysis of the benzyl ester | Catalyst poisoning; insufficient hydrogen pressure. | Ensure the substrate is free of sulfur-containing compounds or other catalyst poisons. Use a fresh, active catalyst. Ensure the reaction is properly flushed with hydrogen and maintained under a positive pressure. |
| Ester hydrolysis during workup | Exposure to strong aqueous base or acid. | Maintain neutral pH during aqueous workup and extraction. Use a mild bicarbonate wash if necessary. |
Orthogonal Protection Strategy Workflow
The following diagram illustrates a typical orthogonal protection and deprotection sequence for this compound.
Caption: Orthogonal protection and deprotection workflow.
Experimental Protocols
Protocol 1: N-protection with Boc-anhydride
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution and stir at room temperature.
-
Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.
Protocol 2: O-protection with TBDMS-Cl
This protocol details the protection of the hydroxyl group of N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water multiple times to remove DMF.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Deprotection of Protecting Groups
The following table summarizes the conditions for the selective removal of the protecting groups discussed.
| Protecting Group to be Removed | Reagents and Conditions | Orthogonal Protecting Groups (Stable) |
| Boc (Amino) | 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temperature, 1-2 hours.[6] | Benzyl ester, TBDMS |
| TBDMS (Hydroxyl) | 1 M Tetrabutylammonium fluoride (TBAF) in THF, Room Temperature, 1-3 hours.[7] | Benzyl ester, Boc |
| Benzyl (Ester) | H₂ (1 atm or higher), 10% Pd/C, Methanol or Ethyl Acetate, Room Temperature, 4-12 hours.[2] | Boc, TBDMS |
Compatibility Logic Diagram
The following diagram illustrates the compatibility logic for the selective deprotection of a fully protected this compound derivative.
References
- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Overcoming solubility problems in reactions with (S)-Benzyl 2-amino-3-hydroxypropanoate
Welcome to the technical support center for (S)-Benzyl 2-amino-3-hydroxypropanoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its common derivatives?
A1: The solubility of this compound, also known as O-Benzyl-L-serine, and its derivatives is influenced by the presence of protecting groups and the salt form.
-
This compound (O-Benzyl-L-serine): This compound is reported to have a solubility of 2 mg/mL in water, which may require ultrasonication to achieve.[1] It is generally considered to have limited solubility in non-polar organic solvents.
-
L-Serine benzyl ester hydrochloride: The hydrochloride salt form significantly improves aqueous solubility and is described as soluble in water.[2][3] Polar aprotic solvents like dimethylformamide (DMF) can enhance its solubility in organic media, though this may introduce challenges during product purification.[2]
-
N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate: The Boc-protected derivative is often dissolved in anhydrous DMF for subsequent reactions, indicating good solubility in this solvent.[4] For deprotection, it is typically dissolved in dichloromethane (DCM).[5]
-
Fmoc-(S)-Benzyl 2-amino-3-hydroxypropanoate (Fmoc-Ser(Bzl)-OH): While specific quantitative data is limited in the readily available literature, Fmoc-protected amino acids are generally soluble in polar aprotic solvents like DMF and N-methylpyrrolidone (NMP), which are common in solid-phase peptide synthesis.
Q2: Are there any quantitative data on the solubility of this compound in common organic solvents?
| Compound/Derivative | Solvent | Solubility | Citation(s) |
| This compound | Water | 2 mg/mL (requires sonication) | [1] |
| L-Serine benzyl ester hydrochloride | Water | Soluble | [2][3] |
| L-Serine benzyl ester hydrochloride | Dimethylformamide (DMF) | Enhances solubility | [2] |
| N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate | Dimethylformamide (DMF) | Soluble (used in synthesis) | [4] |
| N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate | Dichloromethane (DCM) | Soluble (used in deprotection) | [5] |
| N-Formyl-O-benzyl-L-serine | Anhydrous Ether / n-Butanol (2:1 v/v) | The L-isomer is soluble | [6] |
Q3: How do protecting groups affect the solubility of this compound?
A3: Protecting groups play a crucial role in modifying the solubility profile of amino acids. The introduction of bulky, non-polar groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) generally decreases aqueous solubility and increases solubility in organic solvents. For instance, N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate is readily dissolved in organic solvents like DMF and DCM for reactions.[4][5] This modification is essential for its use in organic synthesis, particularly in peptide chemistry where reactions are conducted in non-aqueous media.
Troubleshooting Guide: Overcoming Solubility Issues
Problem 1: Poor solubility of this compound in the desired reaction solvent.
This is a common challenge, especially when using less polar organic solvents.
dot
Caption: Troubleshooting workflow for poor solubility.
Solutions:
-
Solvent Selection:
-
For reactions in organic media, consider using highly polar aprotic solvents such as DMF , NMP , or DMSO . These are often effective in dissolving protected amino acids.
-
Solvent mixtures can be beneficial. For instance, a mixture of DCM and DMF is sometimes used for coupling reactions.
-
-
Use of Derivatives:
-
For reactions in aqueous solutions, using the hydrochloride salt , L-Serine benzyl ester hydrochloride, is recommended due to its enhanced water solubility.[2][3]
-
For reactions in organic solvents, ensure you are using a protected form of the amino acid, such as N-Boc or N-Fmoc , which are designed for solubility in these media.[4][5]
-
-
Physical Methods:
-
Sonication can be employed to aid the dissolution of sparingly soluble starting materials.
-
Gentle heating of the reaction mixture can increase solubility. However, this should be done with caution to avoid potential side reactions or degradation of thermally sensitive compounds.
-
Problem 2: Precipitation of the product or intermediate during the reaction.
Precipitation during a reaction can hinder reaction kinetics and make monitoring and work-up difficult.
dot
Caption: Decision tree for in-reaction precipitation.
Solutions:
-
Solvent Adjustment:
-
If precipitation occurs, adding a small amount of a more potent solubilizing co-solvent (e.g., DMF or NMP) can help to redissolve the precipitate and allow the reaction to proceed to completion.
-
-
Temperature Control:
-
Increasing the reaction temperature can sometimes prevent precipitation. Monitor for any potential side reactions at elevated temperatures.
-
-
Reagent Concentration:
-
Running the reaction at a more dilute concentration can sometimes prevent the product or intermediate from exceeding its solubility limit.
-
Key Experimental Protocols
Protocol 1: Synthesis of O-Benzyl-L-serine from L-serine
This protocol involves the Boc-protection of L-serine, followed by benzylation and subsequent deprotection.
Experimental Workflow:
dot
Caption: Synthesis workflow for O-Benzyl-L-serine.
Methodology:
-
Boc Protection of L-Serine:
-
Dissolve L-serine in a mixture of 1M NaOH aqueous solution and 1,4-dioxane.
-
Slowly add di-tert-butyl dicarbonate at 0°C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up involves evaporation of 1,4-dioxane, washing the aqueous layer with diethyl ether, acidification, and extraction with ethyl acetate to yield N-(tert-butoxycarbonyl)-L-serine.[4]
-
-
Benzylation of N-Boc-L-serine:
-
Dissolve the obtained N-Boc-L-serine in anhydrous DMF.
-
Add sodium hydride at 0°C under an argon atmosphere.
-
Add benzyl bromide and stir the reaction mixture.[4]
-
-
Deprotection of the Boc Group:
-
Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine in a mixture of CH2Cl2 and trifluoroacetic acid (TFA).[4]
-
Stir the reaction mixture at room temperature for 2 hours.
-
After completion, remove the solvents under reduced pressure. The residue can be purified by decantation with diethyl ether to remove residual TFA.[4]
-
Protocol 2: Direct Esterification to form L-Serine benzyl ester hydrochloride
This method involves the direct reaction of L-serine with benzyl alcohol using an acid catalyst.
Methodology:
-
Reaction Setup:
-
Reaction Conditions:
-
Heat the mixture under reflux at 80-100°C for 12-24 hours.[2]
-
-
Work-up and Purification:
-
Upon cooling, the L-Serine benzyl ester hydrochloride often precipitates.
-
The product can be crystallized from a mixture of ethyl acetate and hexane.[2]
-
Note on Solvent Choice: While benzyl alcohol can serve as both a reactant and a solvent, polar aprotic solvents like DMF can be used to enhance the solubility of the starting materials. However, this may complicate the purification process.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]
- 6. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chromatographic Purity Validation of (S)-Benzyl 2-amino-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of (S)-Benzyl 2-amino-3-hydroxypropanoate, a key building block in the synthesis of pharmaceuticals and peptidomimetics, is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary chromatographic techniques used for its purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present a detailed examination of their respective methodologies, performance characteristics, and suitability for identifying and quantifying the target compound and its potential impurities.
Introduction to Purity Validation
The validation of this compound purity involves the assessment of both its chemical purity (presence of process-related impurities and degradation products) and its enantiomeric purity (the percentage of the desired (S)-enantiomer versus the undesired (R)-enantiomer). Chromatographic methods are the gold standard for this purpose due to their high resolution and sensitivity.[1]
Potential Impurities:
Based on the common synthesis route of direct esterification of L-serine with benzyl alcohol, potential impurities may include:
-
Starting Materials: Unreacted L-serine and benzyl alcohol.
-
Enantiomeric Impurity: (R)-Benzyl 2-amino-3-hydroxypropanoate.
-
By-products: Di- and tri-peptides of serine, and products of side reactions involving the hydroxyl group.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like amino acid esters.[2] For the specific challenge of separating enantiomers, chiral HPLC is the method of choice.
Chiral HPLC for Enantiomeric Purity
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This is the most direct and reliable method for determining the enantiomeric excess of this compound.
Experimental Protocol: Chiral HPLC
| Parameter | Specification |
| Column | Chiralpak® IA or similar amylose-based CSP (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (e.g., 85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Performance Characteristics of Chiral HPLC:
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | ~ 8.5 | > 2.0 (between enantiomers) | ~ 0.05 µg/mL | ~ 0.15 µg/mL |
| (R)-Benzyl 2-amino-3-hydroxypropanoate | ~ 10.2 | > 2.0 (between enantiomers) | ~ 0.05 µg/mL | ~ 0.15 µg/mL |
Note: The above data is representative and may vary depending on the specific instrument and column used.
Reverse-Phase HPLC for Chemical Purity
For the analysis of chemical impurities that are not enantiomers, a standard reverse-phase HPLC method is typically employed.
Experimental Protocol: Reverse-Phase HPLC
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a water/acetonitrile mixture to a concentration of 1 mg/mL. |
Performance Characteristics of Reverse-Phase HPLC:
| Analyte | Expected Retention Time (min) |
| L-Serine | ~ 2.5 |
| This compound | ~ 12.8 |
| Benzyl Alcohol | ~ 15.2 |
Gas Chromatography (GC) for Purity Analysis
Gas chromatography is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility and thermal stability.[2]
Chiral GC-MS for Enantiomeric Purity
Chiral GC coupled with a mass spectrometer (MS) detector offers high sensitivity and specificity for the determination of enantiomeric purity.
Experimental Protocol: Chiral GC-MS
-
Derivatization: The amino group of this compound is derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA) to form the N-TFA derivative.
-
GC-MS Analysis:
| Parameter | Specification |
| Column | Chiral capillary column (e.g., Chirasil-Val) (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 200 °C at 5 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Performance Characteristics of Chiral GC-MS:
| Analyte (as N-TFA derivative) | Expected Retention Time (min) | Limit of Detection (LOD) |
| (S)-enantiomer | ~ 15.8 | Low pg range |
| (R)-enantiomer | ~ 16.5 | Low pg range |
Comparison of HPLC and GC Methods
| Feature | Chiral HPLC | Chiral GC-MS |
| Sample Volatility | Not required | Required (derivatization needed) |
| Sample Preparation | Simpler, direct injection | More complex, involves derivatization |
| Thermal Stability | Suitable for thermally labile compounds | Risk of degradation at high temperatures |
| Resolution | Generally good for enantiomers | Can be very high with capillary columns |
| Sensitivity | Good, especially with UV detection | Excellent, especially with MS detection |
| Quantification | Straightforward with external standards | Can be more complex due to derivatization efficiency |
| Confirmation of Identity | Based on retention time | High confidence with mass spectral data |
Logical Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.
Caption: Purity Validation Workflow
Signaling Pathway for Method Selection
The choice between HPLC and GC often depends on the specific requirements of the analysis. The following diagram outlines a decision-making pathway.
Caption: Method Selection Pathway
Conclusion
Both HPLC and GC are powerful techniques for the purity validation of this compound. Chiral HPLC is often the preferred method due to its directness and suitability for non-volatile compounds. However, chiral GC-MS serves as an excellent orthogonal method, providing higher sensitivity and definitive identification of impurities. The choice of method should be based on the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive quality control, the use of both techniques is recommended for cross-validation.
References
A Comparative Guide: Benzyl vs. tert-Butyl Protection for Serine in Peptide Synthesis
The selection of an appropriate protecting group for the hydroxyl function of serine is a critical decision in peptide synthesis, directly impacting yield, purity, and the potential for side reactions. The two most common choices, Benzyl (Bzl) and tert-Butyl (tBu), are intrinsically linked to the overall synthetic strategy, typically Boc/Bzl and Fmoc/tBu, respectively. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid researchers in making an informed choice.
Core Comparison of Protecting Groups
The Benzyl and tert-Butyl ethers offer distinct advantages and disadvantages related to their stability and cleavage conditions. The tBu group is favored in modern Fmoc-based strategies for its acid lability, which provides orthogonality with the base-labile Fmoc group.[1][2][3] Conversely, the Bzl group is a cornerstone of Boc-based synthesis, prized for its stability to the moderately acidic conditions used for Boc deprotection, but requiring harsh acidic conditions or catalytic hydrogenolysis for its removal.[4][5]
Data Summary: Performance and Stability
| Parameter | Benzyl (Bzl) Protection | tert-Butyl (tBu) Protection |
| Typical Strategy | Boc-SPPS (Solid-Phase Peptide Synthesis) | Fmoc-SPPS |
| Structure | -O-CH₂-C₆H₅ | -O-C(CH₃)₃ |
| Stability | Stable to moderate acids (e.g., TFA) and bases (e.g., piperidine).[4] | Stable to bases (e.g., piperidine) but labile to moderate/strong acids (e.g., TFA).[1][6] |
| Cleavage Conditions | Strong acids (HF, TFMSA) or catalytic hydrogenolysis (H₂/Pd).[4][5][7] | Moderate acids (e.g., 95% TFA).[2][8] |
| Racemization Risk | Generally low during coupling. | Higher risk during activation/coupling, especially with uronium/aminium reagents like HBTU/HATU in the presence of DIPEA.[6] The extent of racemization is generally low but reagent-dependent. |
| β-Elimination Risk | Can occur under basic conditions, though less frequently cited as a primary issue for the side-chain itself compared to tBu in Fmoc strategies. The use of benzyl-ester linkages to resin is known to be problematic.[9] | Can occur during repeated base treatment (e.g., piperidine for Fmoc deprotection), leading to dehydroalanine formation.[10] |
| Key Side Reactions | Requires harsh, hazardous reagents (HF) for cleavage.[11] Partial removal by TFA can occur with some Bzl-protected residues like Tyr(Bzl).[2] | Incomplete cleavage if TFA concentration is too low.[8] Liberated t-butyl cations can cause alkylation of sensitive residues (Trp, Cys, Met), requiring efficient scavengers.[8] |
Experimental Workflows and Key Decision Points
The choice between Bzl and tBu protection dictates the entire workflow of the peptide synthesis. The following diagrams illustrate the typical synthetic pathways and a logical framework for selecting the appropriate protecting group.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Unveiling the Solid-State Architecture of L-Serine Derivatives: A Comparative Crystallographic Analysis
A detailed comparison of the crystal structures of L-Serine and its protected derivatives, L-Serine Methyl Ester Hydrochloride and N-Acetyl-L-Serine, reveals significant conformational and packing differences dictated by the nature of the amino and carboxyl group modifications. This guide provides a comprehensive overview of their crystallographic parameters, experimental protocols for structure determination, and the workflow of X-ray crystallography.
While the specific crystallographic data for (S)-Benzyl 2-amino-3-hydroxypropanoate is not publicly available, this guide offers a comparative analysis of closely related and structurally characterized serine derivatives. By examining the crystal structures of the parent amino acid, an esterified derivative, and an N-acylated derivative, researchers can gain valuable insights into the influence of protecting groups on the solid-state conformation and intermolecular interactions of this important class of molecules.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for L-Serine, L-Serine Methyl Ester Hydrochloride, and N-Acetyl-L-Serine, providing a basis for comparing their solid-state structures.
| Parameter | L-Serine | L-Serine Methyl Ester Hydrochloride[1] | N-Acetyl-L-Serine |
| Formula | C₃H₇NO₃ | C₄H₁₀ClNO₃ | C₅H₉NO₄ |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 5.615(1) | 5.2264(9) | 5.589(1) |
| b (Å) | 8.589(2) | 6.3939(14) | 8.795(2) |
| c (Å) | 9.346(2) | 11.6420(4) | 13.111(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90.090(1) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 450.5(2) | 389.04(2) | 644.4(2) |
| Z | 4 | 2 | 4 |
| R-factor | 0.033 | 0.022 | 0.036 |
Experimental Protocols
The determination of the crystal structures for these serine derivatives follows a general protocol for small-molecule X-ray crystallography.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For L-Serine and N-Acetyl-L-Serine, aqueous solutions are commonly used. In the case of L-Serine Methyl Ester Hydrochloride, ethanol is an appropriate solvent.[1] The slow evaporation allows for the ordered arrangement of molecules into a crystalline lattice.
Data Collection
A single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector. For the structures presented, data was collected at low temperatures (e.g., 150 K for L-Serine Methyl Ester Hydrochloride) to minimize thermal vibrations of the atoms.[1]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions and thermal parameters. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.
Experimental Workflow
The process of determining a crystal structure using X-ray crystallography can be summarized in the following workflow:
References
The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a C-terminal protecting group is a critical decision that significantly impacts yield, purity, and the prevention of unwanted side reactions. This guide provides an in-depth comparison of the benzyl ester as a C-terminal protecting group against common alternatives, supported by experimental data and detailed protocols.
The benzyl ester has long been a staple in the repertoire of peptide chemists, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. Its stability under a range of conditions and its selective removal make it a robust choice for the protection of the C-terminal carboxylic acid.
Unveiling the Advantages of Benzyl Ester Protection
The primary advantage of the benzyl ester lies in its stability and the specific conditions required for its removal. It is stable to the acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA, in dichloromethane) and the basic conditions sometimes employed in peptide synthesis.[1] This orthogonality is a cornerstone of successful peptide synthesis, ensuring that the C-terminal remains protected throughout the iterative process of amino acid coupling.[2]
Deprotection of the benzyl ester is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) or by treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often in the final cleavage step from the resin in Boc/Bzl SPPS.[1][3] This allows for the simultaneous deprotection of benzyl-based side-chain protecting groups.
A Comparative Analysis: Benzyl Ester vs. Alternatives
While the benzyl ester is a powerful tool, it is essential to understand its performance in the context of other C-terminal protecting groups, such as methyl esters and tert-butyl esters.
| Protecting Group | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Benzyl Ester | 85-95 | >95 | Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired. | Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning. |
| Methyl Ester | 90-98 | >95 | Easily introduced; Removable by saponification. | Saponification conditions (strong base) can cause racemization and other side reactions.[4] |
| tert-Butyl Ester | 80-90 | >90 | Removable under moderately acidic conditions (e.g., TFA), compatible with Fmoc/tBu strategy. | Can be labile under the repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues. |
This table presents representative data compiled from various sources in the literature. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of L-Phenylalanine Benzyl Ester Tosylate
This protocol is adapted from the Fischer-Speier esterification method.
Materials:
-
L-Phenylalanine (1.0 eq)
-
Benzyl alcohol (5.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
A mixture of L-phenylalanine, p-toluenesulfonic acid monohydrate, and benzyl alcohol in cyclohexane is refluxed using a Dean-Stark apparatus to remove water azeotropically.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
The reaction mixture is cooled to room temperature, and ethyl acetate is added to precipitate the product.
-
The mixture is stirred for 1 hour, and the precipitate is collected by filtration.
-
The solid is washed with ethyl acetate and dried under vacuum to yield L-phenylalanine benzyl ester tosylate.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Leu-Enkephalin: YGGFL) using C-Terminal Benzyl Ester
This protocol outlines the manual SPPS of Leu-Enkephalin on a Merrifield resin, starting with a pre-loaded Leu-benzyl ester resin.
Materials:
-
Merrifield resin pre-loaded with Boc-Leu-OBzl
-
Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc chemistry comparison)
Procedure:
-
Resin Swelling: The Boc-Leu-OBzl Merrifield resin is swollen in DCM for 30 minutes.
-
Boc Deprotection: The resin is treated with 50% TFA in DCM for 30 minutes to remove the Boc group. The resin is then washed with DCM, followed by a neutralization step with 10% DIEA in DCM.
-
Amino Acid Coupling: The next Boc-protected amino acid (Boc-Phe-OH) is pre-activated with DIC and HOBt in DMF for 15 minutes. This solution is then added to the resin, and the mixture is agitated for 2 hours. The completion of the coupling is monitored using a ninhydrin test.
-
Washing: The resin is washed thoroughly with DMF and DCM.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid (Gly, Gly, Tyr(Bzl)).
-
Final Cleavage and Deprotection: The fully assembled peptide-resin is dried. The peptide is cleaved from the resin, and the benzyl ester and side-chain protecting groups are removed simultaneously by treatment with anhydrous HF with anisole as a scavenger at 0°C for 1 hour.
-
Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.
Protocol 3: Catalytic Hydrogenolysis for Benzyl Ester Deprotection
This protocol describes the deprotection of a C-terminal benzyl ester in solution phase.
Materials:
-
Peptide with C-terminal benzyl ester
-
Palladium on carbon (10% w/w)
-
Methanol or other suitable solvent
-
Hydrogen gas supply
Procedure:
-
The peptide is dissolved in methanol.
-
The palladium on carbon catalyst is added to the solution.
-
The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (balloon pressure is often sufficient).
-
The reaction is monitored by HPLC or TLC.
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure to yield the deprotected peptide.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of benzyl esters for C-terminal protection.
Caption: Workflow of Boc-SPPS with a C-terminal benzyl ester.
Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal strategies.
References
A Comparative Guide: Fmoc vs. Boc Strategy for Peptides Containing (S)-Benzyl 2-amino-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice between the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective comparison of these two predominant strategies, with a specific focus on their application to peptides incorporating (S)-Benzyl 2-amino-3-hydroxypropanoate, commonly known in peptide chemistry as a serine residue with an O-benzyl side-chain protection (Ser(Bzl)).
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the nature of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.
-
Fmoc Strategy: This approach utilizes the base-labile Fmoc group for temporary Nα-protection. Deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are generally acid-labile (e.g., tert-butyl, trityl) and are removed simultaneously with cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[1] This orthogonality, where the Nα and side-chain protecting groups are removed by different chemical mechanisms (base vs. acid), is a hallmark of the Fmoc strategy.[1]
-
Boc Strategy: In contrast, the Boc strategy employs the acid-labile Boc group for Nα-protection.[2] Deprotection is carried out using a moderately strong acid, such as TFA. The side-chain protecting groups, including the O-benzyl group on serine, are designed to be more stable to these conditions and are removed at the final cleavage step with a much stronger acid, typically anhydrous hydrogen fluoride (HF).[3][4] This reliance on differential acid lability for selectivity is a key characteristic of the Boc/Bzl protection scheme.[5]
Performance Comparison with O-Benzyl Serine
The use of an O-benzyl protecting group for the hydroxyl function of serine presents distinct advantages and challenges within each strategy. While Fmoc-Ser(Bzl)-OH is commercially available, the more standard choice for Fmoc-SPPS is Fmoc-Ser(tBu)-OH due to the tert-butyl group's complete stability to piperidine and clean removal by TFA. The O-benzyl group, however, is more traditionally associated with the Boc strategy.
Quantitative Data Summary
| Parameter | Fmoc Strategy with Ser(Bzl) | Boc Strategy with Ser(Bzl) | Key Considerations |
| Expected Coupling Efficiency | >99% with modern coupling reagents (e.g., HBTU, HATU).[6] | Generally high, but can be sequence-dependent. In situ neutralization protocols can improve efficiency. | The choice of coupling reagent and reaction conditions significantly impacts efficiency in both strategies. |
| Expected Overall Yield | Moderate to High | Moderate to High | Yield is highly dependent on peptide sequence, length, and aggregation tendencies. |
| Expected Crude Purity | Generally high due to milder deprotection conditions. | Can be lower due to potential side reactions from repetitive acid treatment and harsh final cleavage. | Purity is influenced by the stability of the O-benzyl group and the potential for side reactions. |
| Stability of O-Benzyl Group | Stable to the basic deprotection conditions (piperidine). | Partially labile to the repetitive TFA treatments for Boc removal, which can lead to side-product formation.[7] | The gradual loss of the benzyl group during Boc-SPPS can result in truncated or modified peptides. |
| Final Cleavage/Deprotection | TFA-based cleavage is generally clean and efficient. | HF cleavage is highly effective but requires specialized equipment and can lead to more side reactions.[3][4] | The choice of scavengers in the cleavage cocktail is critical to minimize side reactions in both strategies. |
Experimental Protocols
Fmoc-SPPS Workflow for a Peptide Containing Ser(Bzl)
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing an O-benzyl serine residue using the Fmoc/tBu strategy.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in an appropriate solvent such as DMF.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-Ser(Bzl)-OH: The pre-activated Fmoc-Ser(Bzl)-OH is coupled to the free amine on the resin. Common activation methods include the use of HBTU/DIPEA or HATU/DIPEA in DMF.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: The N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the O-benzyl group from serine) are removed by treatment with a TFA "cocktail" containing scavengers (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.[8][9]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.
Boc-SPPS Workflow for a Peptide Containing Ser(Bzl)
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing an O-benzyl serine residue using the Boc/Bzl strategy.
-
Resin Swelling: The solid support (e.g., Merrifield resin) is swollen in dichloromethane (DCM).
-
Boc Deprotection: The Boc group of the resin-bound amino acid is removed by treatment with a solution of 25-50% TFA in DCM.
-
Washing: The resin is washed with DCM and a neutralization solution (e.g., 10% DIPEA in DCM) to neutralize the resulting trifluoroacetate salt.
-
Coupling of Boc-Ser(Bzl)-OH: The pre-activated Boc-Ser(Bzl)-OH is coupled to the free amine on the resin. A common activation method is the use of DCC/HOBt in DMF/DCM.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Boc Deprotection: The N-terminal Boc group is removed as described in step 2.
-
HF Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with anhydrous liquid hydrogen fluoride (HF) at 0°C for 1 hour. A scavenger such as anisole is typically included to trap reactive carbocations.[10][11]
-
Peptide Precipitation and Purification: After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, extracted, and purified by reverse-phase HPLC.
Potential Side Reactions
The choice of strategy can influence the profile of potential side reactions, particularly when an O-benzyl protected serine is incorporated.
-
Fmoc Strategy:
-
N-O Acyl Shift: During the final TFA cleavage, peptides containing serine or threonine can undergo an acid-catalyzed acyl N-O shift. This can be reversed by treatment with a mild base.[12]
-
Alkylation: Although less common than in Boc-SPPS, reactive carbocations generated from side-chain protecting groups during TFA cleavage can potentially alkylate sensitive residues like tryptophan or methionine if not effectively trapped by scavengers.[13]
-
-
Boc Strategy:
-
Premature Deprotection of Ser(Bzl): The O-benzyl group on serine is known to have some lability to the repetitive TFA treatments used for Boc deprotection. This can lead to the formation of deletion sequences or peptides with an unprotected serine hydroxyl group, which could then be acylated in a subsequent coupling step, leading to branched peptides.[7]
-
Benzyl Cation-Mediated Side Reactions: The harsh HF cleavage generates benzyl carbocations from the O-benzyl protecting groups. These are potent alkylating agents that can modify nucleophilic side chains of amino acids such as cysteine, methionine, tryptophan, and tyrosine if not efficiently scavenged.[3][4]
-
Aspartimide Formation: If aspartic acid is present in the sequence, the repetitive acid treatments can promote the formation of aspartimide, which can lead to a mixture of α- and β-aspartyl peptides.[12]
-
Visualizing the Workflows
To further clarify the distinct processes of the Fmoc and Boc strategies, the following diagrams illustrate the experimental workflows.
Caption: Fmoc-SPPS workflow for incorporating O-benzyl serine.
Caption: Boc-SPPS workflow for incorporating O-benzyl serine.
Conclusion and Recommendations
The choice between the Fmoc and Boc strategies for the synthesis of peptides containing O-benzyl serine is a nuanced one, with the optimal path depending on the specific requirements of the research or drug development project.
-
The Fmoc strategy offers the advantage of milder Nα-deprotection conditions, which preserves the integrity of the acid-labile O-benzyl group during chain elongation. The final TFA cleavage is also less harsh than HF cleavage. This generally leads to a cleaner crude product and potentially higher purity. However, the standard protecting group for serine in Fmoc-SPPS is the tert-butyl group, and the use of the O-benzyl group may be considered a non-standard approach.
-
The Boc strategy is the more traditional approach for using O-benzyl protected amino acids. It is a well-established and robust method. However, the repetitive use of TFA for Boc deprotection can lead to the gradual loss of the O-benzyl group, resulting in side products that may complicate purification. Furthermore, the final cleavage with highly toxic and corrosive anhydrous HF requires specialized equipment and expertise.
For researchers and drug development professionals, the following recommendations can be made:
-
For the synthesis of peptides where the absolute integrity of the O-benzyl group is paramount and access to specialized HF cleavage apparatus is limited, the Fmoc strategy is the preferable choice.
-
For projects where established protocols and the potential for higher solubility of the growing peptide chain are priorities, and the necessary equipment and expertise for HF cleavage are available, the Boc strategy remains a viable and effective option. Careful monitoring of the synthesis and optimization of cleavage conditions are crucial to minimize side reactions.
Ultimately, the selection of the synthetic strategy should be made after a thorough evaluation of the target peptide's sequence, the desired purity and yield, and the available laboratory resources and expertise.
References
- 1. Boc-Ser(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Benzyl Group: A Pillar of Orthogonality in Complex Molecule Synthesis
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal of protective moieties available to chemists, the benzyl (Bn) group stands out for its robustness, ease of introduction, and, most critically, its unique deprotection conditions that offer a high degree of orthogonality with other commonly employed protecting groups. This guide provides a comprehensive comparison of the benzyl protecting group with other alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in designing efficient and successful synthetic strategies.
Performance Comparison: The Benzyl Group vs. Alternatives
The benzyl group, typically introduced as a benzyl ether (for alcohols and phenols) or a benzylamine (for amines), exhibits remarkable stability across a wide range of reaction conditions, including strongly acidic and basic media. This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the benzyl-protected functionality. Its true value, however, lies in the specific methods for its removal, which are generally orthogonal to the cleavage conditions for many other protecting groups.
The following table summarizes the stability of the benzyl group compared to other frequently used protecting groups under various deprotection conditions.
| Protecting Group | Deprotection Conditions | Benzyl (Bn) | Boc | Fmoc | TBDMS | PMB |
| Acidic | TFA, HCl | Stable[1] | Cleaved [2] | Stable | Stable (TFA), Cleaved (HCl) | Cleaved [3] |
| Basic | Piperidine, K₂CO₃ | Stable[1] | Stable | Cleaved [2] | Stable | Stable |
| Hydrogenolysis | H₂, Pd/C | Cleaved [4] | Stable | Stable | Stable | Cleaved [1] |
| Fluoride | TBAF | Stable | Stable | Stable | Cleaved [5] | Stable |
| Oxidative | DDQ, CAN | Stable (DDQ, light req.)[6] | Stable | Stable | Stable | Cleaved [7] |
Table 1: Orthogonal Stability of Common Protecting Groups. This table highlights the distinct cleavage conditions for the benzyl group in comparison to tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), tert-butyldimethylsilyl (TBDMS), and p-methoxybenzyl (PMB) protecting groups.
Experimental Protocols
Precise and reliable experimental procedures are critical for the successful implementation of protecting group strategies. Below are detailed methodologies for the protection of alcohols and amines with the benzyl group and its subsequent removal.
Protection of Alcohols: Benzylation
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2–0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protection of Amines: N-Benzylation
Procedure via Reductive Amination:
-
To a solution of the amine (1.0 equiv) in methanol (MeOH) (0.5 M), add benzaldehyde (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature for an additional 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[8]
Deprotection: Hydrogenolysis of Benzyl Ethers and Amines
Procedure:
-
Dissolve the benzyl-protected compound (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (0.1 M).
-
Add palladium on activated carbon (Pd/C) (10 mol %) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[4]
Visualization of Orthogonality and Workflow
The following diagrams, generated using Graphviz, illustrate the orthogonal relationships of the benzyl group and a typical experimental workflow.
Caption: Orthogonality of the Benzyl Protecting Group.
Caption: Benzyl Protection/Deprotection Workflow.
Case Study: Orthogonality in the Total Synthesis of (+)-Saxitoxin
The total synthesis of the potent neurotoxin (+)-saxitoxin by the Du Bois group provides an excellent example of the strategic use of benzyl protecting groups in a complex setting.[9] In their synthetic route, both O-benzyl and N-benzyl groups were employed to protect hydroxyl and amine functionalities, respectively.
A key step in the synthesis involved the selective removal of the benzyl groups via hydrogenolysis. This transformation was performed in the presence of other protecting groups, including tert-butoxycarbonyl (Boc) groups and a cyclic carbamate, which remained intact under the hydrogenolysis conditions. Later in the synthesis, the Boc groups were removed under acidic conditions (TFA), demonstrating the orthogonality of the benzyl and Boc protecting groups. This strategic orchestration of protecting group manipulation was crucial for the successful construction of the complex tricyclic core of saxitoxin.
Conclusion
The benzyl protecting group is a cornerstone of modern organic synthesis, offering a unique combination of stability and selective cleavage that makes it an invaluable tool for the construction of complex molecules. Its orthogonality with a wide array of other common protecting groups allows for intricate synthetic pathways to be designed and executed with precision. By understanding the comparative performance and leveraging the detailed experimental protocols provided, researchers can confidently employ the benzyl group to navigate the challenges of multi-step synthesis and accelerate the development of novel chemical entities.
References
- 1. jocpr.com [jocpr.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Synthesis of substituted N-heterocycles by N-benzylation [organic-chemistry.org]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A stereocontrolled synthesis of (+)-saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Chiral Twins, (S)- vs (R)-Benzyl 2-amino-3-hydroxypropanoate
A comprehensive spectroscopic comparison of the (S) and (R) enantiomers of Benzyl 2-amino-3-hydroxypropanoate reveals their identical physical and chemical properties, a characteristic hallmark of chiral pairs. This guide provides a detailed analysis of their spectroscopic data, offering valuable insights for researchers in drug development and stereoselective synthesis.
Enantiomers, mirror-image isomers of a chiral molecule, play a critical role in pharmacology and drug development, as the physiological effects of one enantiomer can differ significantly from the other. Consequently, the ability to distinguish and characterize these stereoisomers is of paramount importance. While enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interaction with plane-polarized light and other chiral entities differs. Spectroscopic techniques, particularly when coupled with chiral environments, provide a powerful toolkit for their differentiation and characterization.
This guide presents a comparative analysis of the spectroscopic properties of (S)- and (R)-Benzyl 2-amino-3-hydroxypropanoate, key building blocks in the synthesis of various pharmaceutical compounds. The data summarized herein provides a foundational reference for their identification and quality control.
Spectroscopic Data Summary
As expected for enantiomers, the standard spectroscopic data for (S)- and (R)-Benzyl 2-amino-3-hydroxypropanoate in achiral media are identical. Any observed differences would typically indicate the presence of impurities or the use of a chiral solvent or derivatizing agent.
| Spectroscopic Technique | (S)-Benzyl 2-amino-3-hydroxypropanoate | (R)-Benzyl 2-amino-3-hydroxypropanoate |
| ¹H NMR (ppm) | Identical to (R)-enantiomer | Aromatic protons (benzyl): ~7.35 (m, 5H), Methylene protons (benzyl): ~5.15 (s, 2H), Methine proton (α-carbon): ~3.70 (t, 1H), Methylene protons (β-carbon): ~3.90 (d, 2H), Amine and Hydroxyl protons: variable |
| ¹³C NMR (ppm) | Identical to (R)-enantiomer | Carbonyl carbon: ~172, Aromatic carbons (benzyl): ~136 (ipso), ~128 (ortho, meta, para), Methylene carbon (benzyl): ~67, Methine carbon (α-carbon): ~56, Methylene carbon (β-carbon): ~63 |
| IR Spectroscopy (cm⁻¹) | Identical to (R)-enantiomer | O-H stretch: ~3400 (broad), N-H stretch: ~3300 (broad), C=O stretch (ester): ~1735, C-O stretch: ~1215, Aromatic C-H stretch: ~3030 |
| Mass Spectrometry (m/z) | Identical to (R)-enantiomer | [M+H]⁺: 196.0917 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is utilized.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample ((S)- or (R)-Benzyl 2-amino-3-hydroxypropanoate) in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting ion intensity versus m/z.
Visualizing the Workflow and Logic
To better understand the process of spectroscopic comparison and its underlying principles, the following diagrams illustrate the experimental workflow and the logical framework for analyzing enantiomers.
A Comparative Guide to Coupling Reagents for (S)-Benzyl 2-amino-3-hydroxypropanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of peptide bonds is a cornerstone of synthetic peptide chemistry. The choice of coupling reagent is critical in determining the yield, purity, and overall success of a synthesis, particularly when dealing with amino acid derivatives that possess reactive side chains. This guide provides an objective comparison of the performance of common coupling reagents with (S)-Benzyl 2-amino-3-hydroxypropanoate, a protected serine derivative frequently utilized in the synthesis of peptides and complex molecules. The information presented herein is supported by available experimental data and established principles in peptide chemistry.
Performance Comparison of Coupling Reagents
The selection of a suitable coupling reagent for reactions involving this compound is crucial for achieving high efficiency and minimizing side reactions. This section provides a comparative analysis of three widely used classes of coupling reagents: carbodiimides (EDC/HOBt), aminium/uronium salts (HBTU and HATU), and phosphonium salts (DEPBT).
| Coupling Reagent/System | Typical Yield | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| EDC/HOBt | ~91%[1] | 18 - 24 hours[1] | Cost-effective; water-soluble byproducts are easily removed.[2] | Slower reaction rates compared to onium salts; risk of racemization without an additive like HOBt.[2][3] |
| HBTU/Base | High (typically >90%)* | 10 - 60 minutes[4] | Fast and efficient couplings; good for sterically hindered amino acids.[5][6] | Potential for guanidinylation of the N-terminus if used in excess; moderate skin sensitizer and potentially explosive.[2][4] |
| HATU/Base | Very High (typically >95%)* | < 30 minutes | More reactive and faster than HBTU with less epimerization; excellent for difficult couplings.[2] | Higher cost compared to HBTU and EDC; potential for guanidinylation.[2] |
| DEPBT/Base | ~54.6%** | Not Specified | Exhibits remarkable resistance to racemization. | Lower reported yield in this specific context compared to other reagents. |
*Yields for HBTU and HATU with this compound are not explicitly reported in a direct comparative study. The stated yields are estimations based on their well-documented high efficiency and superiority over carbodiimide methods in various peptide syntheses.[5][7] **This yield was reported for the coupling of Boc-Ser(Bzl)-OH with L-Histidine methyl ester.[8]
Experimental Protocols
Detailed methodologies for the coupling of an N-protected amino acid (e.g., Boc-Alanine) to this compound are provided below. These protocols are based on standard procedures in peptide synthesis.
Coupling using EDC/HOBt
This protocol is adapted from a reported synthesis of a dipeptide utilizing a protected serine derivative.[1]
Materials:
-
N-Boc-Alanine (1 equivalent)
-
This compound (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Triethylamine (Et3N) (8 equivalents)
-
Dry Chloroform (CHCl3)
Procedure:
-
Under a nitrogen atmosphere and at 0 °C, dissolve N-Boc-Alanine in dry CHCl3.
-
To this solution, add this compound dissolved in dry CHCl3, followed by the addition of Et3N.
-
Subsequently, add EDC HCl and HOBt to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 20 hours.
-
Upon completion, dilute the mixture with chloroform and wash with 1N HCl.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by silica gel column chromatography.
Coupling using HBTU/Base
This is a general protocol for HBTU-mediated peptide coupling.[4]
Materials:
-
N-Fmoc-Alanine (2 equivalents)
-
This compound (1 equivalent, assuming it is resin-bound for this solid-phase example)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-Alanine in DMF.
-
Add the amino acid solution to the resin-bound this compound.
-
Add the HBTU solution (1.0 M in DMF) and DIPEA to the reaction mixture.
-
Mix the reaction for 10-60 minutes at room temperature, monitoring the reaction progress using a Kaiser test.
-
Once the Kaiser test is negative, filter the resin and wash thoroughly with DMF.
Coupling using HATU/Base
This is a general protocol for the more reactive HATU coupling agent.
Materials:
-
N-Fmoc-Alanine (2 equivalents)
-
This compound (1 equivalent, assuming it is resin-bound)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-Alanine in DMF and add it to the resin-bound this compound.
-
Add the HATU solution (1.0 M in DMF) and DIPEA to the resin suspension.
-
Mix the reaction for 10-60 minutes at room temperature until the Kaiser test indicates completion.
-
Filter and wash the resin with DMF.
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the key stages in a typical peptide coupling reaction.
Caption: General workflow of a peptide coupling reaction.
The activation of the carboxylic acid is a critical step, and the mechanism varies depending on the coupling reagent used.
Caption: Simplified activation pathways for different coupling reagents.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Safety Operating Guide
Personal protective equipment for handling (S)-Benzyl 2-amino-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of (S)-Benzyl 2-amino-3-hydroxypropanoate (hydrochloride), ensuring the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, which is a powdered substance known to cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory. The following table summarizes the required protective gear.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation. | To protect against serious eye irritation as indicated by hazard statement H319. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before use. Dispose of contaminated gloves after use. | To prevent skin irritation (H315). Follow proper glove removal technique to avoid skin contact. |
| Body Protection | A lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust inhalation is likely, a NIOSH-approved respirator for particulates is necessary. | To mitigate the risk of respiratory irritation (H335). |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of the powder.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.
-
-
Handling:
-
Wear all required PPE as detailed in the table above.
-
To avoid generating dust, handle the solid carefully. Use a spatula for transfers. Avoid pouring the powder.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup:
-
Clean all spills immediately. For a dry powder spill, carefully scoop or sweep the material into a designated waste container. Avoid creating dust.
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agents.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused or waste material in a clearly labeled, sealed container for chemical waste.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
